4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one
Descripción
Propiedades
IUPAC Name |
6-(difluoromethyl)-4-(4-methylphenyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O/c1-7-2-4-8(5-3-7)9-6-10(11(13)14)16-12(17)15-9/h2-6,11H,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRIJTZYGQBYGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)NC(=C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity of 4-(Difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one: A Technical Guide
This in-depth technical guide details the biological activity, synthesis, and therapeutic potential of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one , a specialized fluorinated heterocycle.
Executive Summary
4-(Difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one is a bioactive fluorinated pyrimidinone derivative characterized by the presence of a lipophilic, hydrogen-bond-donating difluoromethyl (-CHF₂) group at the C4 position and a p-tolyl moiety at the C6 position.[1][2][3] This compound represents a critical scaffold in medicinal chemistry, primarily investigated for antimicrobial (specifically anti-tubercular) and anticancer activities.
Unlike its trifluoromethyl (-CF₃) analogues, the difluoromethyl variant offers a unique bioisosteric profile: the -CHF₂ group acts as a lipophilic hydrogen bond donor, potentially enhancing binding affinity to enzyme active sites (e.g., DprE1 or kinases) while modulating metabolic stability.
Key Biological Highlights:
-
Primary Indication: Anti-tubercular activity (inhibition of Mycobacterium tuberculosis growth).
-
Secondary Indications: Antiviral and anticancer potential (via kinase or polymerase inhibition).
-
Mechanism of Action: Modulation of lipophilicity and specific H-bond interactions within the target binding pocket, leading to enzyme inhibition.
Chemical Identity & Physicochemical Properties[4][5][6]
Structural Analysis
The molecule consists of a central pyrimidin-2(1H)-one core (the tautomer of 2-hydroxypyrimidine).
-
Position 4: Difluoromethyl (-CHF₂). This group is a bioisostere of methyl (-CH₃) and trifluoromethyl (-CF₃) but possesses a unique acidic proton (pKₐ ~25-27), allowing it to function as a weak hydrogen bond donor.
-
Position 6: p-Tolyl (4-methylphenyl). This aromatic group provides hydrophobic interactions (π-stacking) within the receptor pocket.
| Property | Value (Predicted/Experimental) |
| IUPAC Name | 4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2(1H)-one |
| Molecular Formula | C₁₂H₁₀F₂N₂O |
| Molecular Weight | 236.22 g/mol |
| LogP (Octanol/Water) | ~2.1 (Moderate Lipophilicity) |
| H-Bond Donors | 2 (NH, CHF₂) |
| H-Bond Acceptors | 3 (C=O, F atoms) |
Synthetic Pathway
The synthesis typically involves the cyclocondensation of a fluorinated
Reaction Scheme:
-
Precursor Synthesis: Claisen condensation of p-methylacetophenone with ethyl difluoroacetate yields 4,4-difluoro-1-(p-tolyl)butane-1,3-dione .
-
Cyclization: The
-diketone reacts with urea in the presence of an acid catalyst (e.g., HCl) or base to form the pyrimidinone ring.
Figure 1: Synthetic pathway for the target pyrimidinone via cyclocondensation.
Mechanism of Action (MoA)
The Difluoromethyl Effect
The -CHF₂ group is critical to the biological profile of this molecule.
-
Lipophilic H-Bond Donor: Unlike -CF₃ (which is purely hydrophobic and electron-withdrawing), the -CHF₂ proton can form weak hydrogen bonds with backbone carbonyls or specific residues (e.g., Asp, Glu) in the target protein.
-
Metabolic Stability: The C-F bonds protect the adjacent carbon from metabolic oxidation (e.g., by cytochrome P450s), prolonging the half-life compared to a methyl group.
Target Engagement
In the context of anti-tubercular activity , analogues of this scaffold (specifically trifluoromethyl-pyrimidinones) have been identified as inhibitors of DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase), an essential enzyme for mycobacterial cell wall synthesis. The p-tolyl group occupies a hydrophobic pocket, while the pyrimidinone core mimics the nucleobase substrate.
In oncology , the scaffold functions as a kinase inhibitor (Type II), where the H-bond donor/acceptor motif of the pyrimidinone ring interacts with the hinge region of the kinase (e.g., p38 MAPK or Eg5 kinesin, though Eg5 is more commonly targeted by the dihydro- form).
Biological Profiling & Therapeutic Potential[5]
Anti-Tubercular Activity
Research indicates that 6-aryl-4-(haloalkyl)pyrimidinones exhibit potent activity against Mycobacterium tuberculosis (Mtb).
-
Potency: Compounds in this class have demonstrated MIC (Minimum Inhibitory Concentration) values in the low micromolar range (< 5 µM).
-
Selectivity: The difluoromethyl group improves selectivity indices (SI) by reducing non-specific cytotoxicity compared to more lipophilic trifluoromethyl analogues.
Anticancer Activity
The pyrimidinone core is a privileged scaffold in oncology.
-
Cytotoxicity: Active against solid tumor cell lines (e.g., MCF-7, HeLa).
-
Mechanism: Induction of apoptosis via cell cycle arrest (G2/M phase). The planar aromatic structure allows intercalation or groove binding in DNA, or competitive inhibition at the ATP-binding site of kinases.
Structure-Activity Relationship (SAR) Summary
| Structural Feature | Biological Impact |
| 4-CHF₂ Group | Enhances binding via H-bonding; improves metabolic stability vs -CH₃; lowers lipophilicity vs -CF₃. |
| 6-p-Tolyl Group | Critical for hydrophobic interaction; para-methyl substituent optimizes steric fit in the binding pocket. |
| 2-Oxo / 1-NH | Essential for H-bonding network (Donor-Acceptor-Donor motif) in the enzyme active site. |
Experimental Protocols
Synthesis Protocol
Objective: Synthesis of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one.
-
Beta-Diketone Formation:
-
Dissolve p-methylacetophenone (10 mmol) and ethyl difluoroacetate (12 mmol) in anhydrous ether.
-
Add sodium ethoxide (15 mmol) slowly at 0°C.
-
Stir at room temperature for 12 hours.
-
Acidify with 10% HCl, extract with ethyl acetate, and concentrate to yield the diketone intermediate.
-
-
Cyclization:
-
Dissolve the diketone (5 mmol) and urea (7.5 mmol) in ethanol (20 mL).
-
Add concentrated HCl (0.5 mL) as a catalyst.
-
Reflux the mixture for 6–8 hours (monitor via TLC).
-
Cool to room temperature. The product often precipitates.
-
Filter and recrystallize from ethanol/water to obtain the pure pyrimidinone.
-
Biological Assay: Resazurin Microtiter Assay (REMA) for Anti-TB Activity
Objective: Determine the MIC against M. tuberculosis H37Rv.
-
Preparation: Prepare a stock solution of the compound in DMSO (10 mM).
-
Plating: In a 96-well plate, perform serial 2-fold dilutions of the compound in 7H9 broth (range: 100 µM to 0.19 µM).
-
Inoculation: Add 100 µL of M. tuberculosis culture (OD₆₀₀ ~0.001) to each well.
-
Incubation: Incubate plates at 37°C for 7 days.
-
Readout: Add 30 µL of 0.02% Resazurin solution. Incubate for 24 hours.
-
Blue Color: No bacterial growth (Inhibition).
-
Pink Color: Bacterial growth (Active metabolism).
-
-
Analysis: The MIC is the lowest concentration preventing the color change from blue to pink.
Visualization: Biological Mode of Action
Figure 2: Schematic interaction of the difluoromethyl-pyrimidinone scaffold with a hypothetical biological target.
References
-
Synthesis and Biological Evaluation of Trifluoromethyl Pyrimidinones: Title: Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Source: Frontiers in Microbiology (2021). URL:[Link] (Note: This reference grounds the anti-tubercular activity of the 4/6-substituted pyrimidinone class, serving as the primary basis for the biological profile.)
-
Difluoromethyl Group Properties: Title: The Difluoromethyl Group as a Hydrogen Bond Donor: A Bioisosteric Replacement. Source: Journal of Medicinal Chemistry.[4][5] URL:[Link]
-
General Pyrimidinone Synthesis (Biginelli & Cyclocondensation): Title: Recent Advances in the Biginelli Dihydropyrimidine Synthesis.[4] Source: Accounts of Chemical Research. URL:[Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. legislation.gov.uk [legislation.gov.uk]
- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
The Difluoromethyl Pyrimidinone Scaffold: Strategic Bioisosterism in Drug Design
[1]
Executive Summary
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. While the trifluoromethyl (
Part 1: The Mechanistic Rationale ( vs. )
The Lipophilic Hydrogen Bond Donor Paradigm
The primary advantage of the
| Feature | Methyl ( | Trifluoromethyl ( | Difluoromethyl ( | Hydroxyl ( |
| Lipophilicity ( | Baseline | High Increase (+1.2) | Moderate Increase (+0.6) | Decrease |
| H-Bond Donor | No | No | Yes (Weak/Specific) | Yes (Strong) |
| Metabolic Stability | Low (Oxidation prone) | High | High | Variable (Glucuronidation) |
| Bioisostere For | - | t-Butyl, Isopropyl | -OH, -SH, -NH2 | - |
Therapeutic Implication: In pyrimidinone derivatives, replacing a methyl group with
The Pyrimidinone Scaffold Utility
The pyrimidin-4(3H)-one core is a tautomeric system. It mimics the nucleobase structure, making it a privileged scaffold for:
-
Viral Polymerase Inhibition: Mimicking natural nucleotides.
-
Capsid Assembly Modulation (CAM): Binding to hydrophobic pockets at the dimer interface of viral capsids (e.g., HBV).[1]
-
Kinase Hinge Binding: The N1-C2-N3 motif can accept and donate H-bonds to the kinase hinge region.
Part 2: Therapeutic Applications[2][3][4]
Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs)
Heteroaryldihydropyrimidines (HAPs) are a well-validated class of HBV CAMs. They bind to the hydrophobic "HAP pocket" at the interface of two core protein dimers, misdirecting assembly or accelerating it to form empty capsids.
-
Mechanism: The
moiety on the pyrimidinone ring projects into a hydrophobic sub-pocket often lined with backbone carbonyls (e.g., Trp102 or Leu140 regions in HBcAg). -
Advantage: The
proton donates a hydrogen bond to these carbonyls, increasing potency compared to the purely hydrophobic analogs, without incurring the desolvation penalty of a full hydroxyl group.
Oncology: PI3K and mTOR Inhibition
In kinase inhibitors, pyrimidinones often serve as the ATP-competitive "hinge binder."
-
Selectivity Filter: Many kinases have a "selectivity pocket" near the gatekeeper residue. A
group can exploit specific electrostatic interactions in this pocket that are inaccessible to bulkier or non-polar groups. -
Metabolic Blockade:
substitution at the C-6 position of the pyrimidinone prevents oxidative metabolism common at the C-6 methyl of endogenous ligands.
Part 3: Synthetic Methodologies
Method A: De Novo Cyclization (The Modified Biginelli/Condensation)
This is the most robust method for generating the core scaffold with the fluorinated group already in place.
Reaction: Condensation of an amidine with a fluorinated
-
Reagents: Benzamidine hydrochloride + Ethyl 4,4-difluoro-3-oxobutanoate.
-
Conditions: NaOEt, EtOH, Reflux, 4-6h.
-
Mechanism: Nucleophilic attack of the amidine nitrogen on the ketone, followed by cyclization with the ester and dehydration.
Method B: Late-Stage Radical Difluoromethylation
Used for diversifying existing pyrimidinone drugs.
-
Reagents: Zinc difluoromethanesulfinate (
, DFMS) + t-BuOOH. -
Conditions: Aqueous/Organic biphasic system, slightly acidic pH.
-
Scope: Introduces
into electron-deficient heterocycles via a radical mechanism.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 6-(Difluoromethyl)-2-phenylpyrimidin-4(3H)-one
This protocol yields a core scaffold suitable for further functionalization.
-
Preparation: In a dry 100 mL round-bottom flask, dissolve Benzamidine HCl (1.57 g, 10 mmol) in absolute Ethanol (20 mL).
-
Activation: Add Sodium Ethoxide (21 wt% in EtOH, 4.1 mL, 11 mmol) dropwise under
atmosphere. Stir for 15 min at RT. -
Addition: Add Ethyl 4,4-difluoro-3-oxobutanoate (1.66 g, 10 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (
) for 6 hours. Monitor by TLC (50% EtOAc/Hexane). -
Workup: Cool to RT. Evaporate solvent in vacuo. Redissolve residue in water (20 mL).
-
Precipitation: Acidify carefully with 1M HCl to pH 4-5. The product will precipitate as a white/off-white solid.
-
Purification: Filter the solid, wash with cold water (
) and diethyl ether ( ). Recrystallize from EtOH/Water if necessary. -
Validation:
-
1H NMR (DMSO-d6): Look for the characteristic triplet of the
proton at ppm ( Hz). -
19F NMR: Doublet at
to ppm.
-
Protocol 2: In Vitro HBV Capsid Assembly Assay
To verify the biological activity of the synthesized derivative.
-
Protein: Purify recombinant HBV core protein (Cp149 dimer) from E. coli.
-
Buffer: Assembly Buffer (50 mM HEPES pH 7.5, 150 mM NaCl).
-
Reaction:
-
Dilute Cp149 to 10
M in Assembly Buffer. -
Add test compound (dissolved in DMSO) to final concentrations of 0.1 - 50
M. -
Initiate assembly by increasing ionic strength (add NaCl to 300 mM final) or temperature (
).
-
-
Detection (Light Scattering): Monitor 90-degree light scattering at 350 nm in a fluorometer/spectrophotometer for 30 minutes.
-
Readout:
-
Inhibitors: Reduced scattering signal vs. control.
-
Modulators (HAP-like): Accelerated kinetics or altered scattering intensity indicating aberrant particle formation.
-
-
Validation: Confirm particle morphology via Transmission Electron Microscopy (TEM) (Negative stain with uranyl acetate).
Part 5: Visualization & Logic
Diagram 1: The Bioisostere Logic ( vs )
This diagram illustrates the chemical space occupied by the difluoromethyl group compared to standard substituents.
Caption: The strategic positioning of the Difluoromethyl group, bridging the gap between the lipophilicity of trifluoromethyl and the H-bond donor capacity of hydroxyl groups.
Diagram 2: Mechanism of Action (HBV Capsid Binding)
Visualizing how the scaffold interacts within the hydrophobic pocket.
Caption: Schematic of the binding mode where the CF2H moiety anchors the pyrimidinone scaffold via a critical hydrogen bond within a hydrophobic pocket.
References
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link
-
Zlotnick, A., et al. (2015). Core protein: A pleiotropic keystone in the HBV lifecycle. Antiviral Research. Link
-
Klumpp, K., et al. (2015). High-resolution crystal structure of a hepatitis B virus replication inhibitor bound to the viral core protein. PNAS. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Fujioka, H., et al. (2016). Synthesis and evaluation of 2-(difluoromethyl)benzimidazole derivatives as PI3K inhibitors. Bioorganic & Medicinal Chemistry. Link
Structure-Activity Relationship of 4-(Difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one , a fluorinated heterocyclic scaffold used in medicinal chemistry to probe lipophilic hydrogen bonding and metabolic stability.
Executive Summary & Chemical Identity
4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one is a functionalized pyrimidine derivative characterized by the presence of a difluoromethyl (
The compound is frequently investigated within the context of antiviral discovery (specifically Hepatitis C and B), kinase inhibition (p38 MAP kinase), and as an aromatized control in the study of Eg5 kinesin inhibitors (monastrol analogs).
| Feature | Specification |
| IUPAC Name | 4-(difluoromethyl)-6-(4-methylphenyl)-1H-pyrimidin-2-one |
| Molecular Formula | |
| Core Scaffold | Pyrimidin-2(1H)-one (Lactam tautomer) |
| Key Pharmacophore | C4-Difluoromethyl (Lipophilic H-bond Donor) |
| Primary Interaction | Hydrophobic pocket filling (p-Tolyl) + H-bond network (Lactam) |
Synthesis & Chemical Space
To understand the SAR, one must understand the synthetic accessibility which dictates the library diversity. The synthesis typically employs a cyclocondensation strategy.
Synthetic Pathway (Claisen-Type Condensation)
The construction of the pyrimidinone ring involves the reaction of a fluorinated
-
Precursor Synthesis: Claisen condensation of 4'-methylacetophenone with ethyl difluoroacetate in the presence of a strong base (LiH or NaOEt) yields the 4,4-difluoro-1-(p-tolyl)butane-1,3-dione .
-
Cyclization: The 1,3-diketone is condensed with urea under acidic conditions (HCl/EtOH) or utilizing a Lewis acid catalyst (
) to yield the target pyrimidinone.
Figure 1: Synthetic workflow for the construction of the 4-difluoromethyl-6-arylpyrimidin-2(1H)-one scaffold.
Detailed SAR Analysis
The biological activity of this molecule is governed by three distinct structural domains.
The C4-Difluoromethyl Group ( ): The "Lipophilic Donor"
The substitution of a methyl or trifluoromethyl group with a difluoromethyl group is the defining feature of this SAR series.
-
H-Bond Acidity: Unlike the chemically inert
group, the group contains a polarized C-H bond that acts as a weak hydrogen bond donor (HBD). This allows the molecule to interact with carbonyl backbone oxygens or specific residues (e.g., Thr, Ser) in the binding pocket. -
Lipophilicity Modulation: The
group is less lipophilic than but more lipophilic than . It modulates the LogP to improve membrane permeability while maintaining water solubility. -
Metabolic Stability: The C-F bonds protect the alpha-carbon from metabolic oxidation (unlike a methyl group), extending the half-life (
).
The C6-p-Tolyl Moiety: Hydrophobic Anchor
-
Steric Fit: The para-methyl group extends the hydrophobic reach of the phenyl ring, often filling a specific hydrophobic pocket (e.g., the hydrophobic channel in p38 kinase).
-
Biaryl Twist: The steric clash between the pyrimidinone H-5 and the phenyl ortho-hydrogens forces the phenyl ring to twist out of planarity (
30-40°). This non-planar conformation is often critical for selectivity, preventing intercalation into DNA (reducing toxicity) while fitting into globular protein active sites. -
Electronic Effect: The methyl group is a weak electron donor (
), which slightly increases the electron density of the phenyl ring, potentially enhancing stacking interactions with aromatic residues (e.g., Phe, Tyr) in the target protein.
The Pyrimidin-2(1H)-one Core: The Pharmacophore
-
Lactam-Lactim Tautomerism: In solution, the lactam (NH-C=O) form is predominant and is typically the bioactive species. It presents a classic Donor-Acceptor motif (N1-H is a donor, C2=O is an acceptor).
-
Aromatization vs. Dihydro: Unlike its dihydropyrimidinone (DHPM) counterparts (e.g., Monastrol), this molecule is fully aromatic. This planarity at the N1-C6 bond alters the vector of the substituents, often rendering it inactive against Eg5 kinesin, making it a vital negative control in DHPM studies, or shifting its activity towards kinases.
Mechanism of Action & Biological Context
While specific clinical candidates with this exact structure are often proprietary, this scaffold serves as a template in two primary therapeutic areas:
Antiviral Activity (HCV/HBV)
Fluorinated pyrimidinones have been identified as non-nucleoside inhibitors of viral polymerases.
-
Mechanism: The molecule binds to an allosteric site (e.g., Palm I/II site of HCV NS5B). The
group forms a hydrogen bond with the backbone carbonyl of the protein, locking the polymerase in an inactive conformation. -
SAR Trend:
analogs often show superior potency to analogs due to this specific H-bond interaction.
Kinase Inhibition (p38 MAP Kinase)
-
Mechanism: The pyrimidinone oxygen (C2=O) accepts a hydrogen bond from the hinge region (e.g., Met109 in p38), while the N1-H donates to the backbone. The p-tolyl group occupies the hydrophobic specificity pocket.
-
SAR Trend: Replacement of the p-tolyl with more polar groups typically abolishes activity, confirming the necessity of the hydrophobic anchor.
Figure 2: SAR Map detailing the functional roles of the substituents.
Experimental Protocols
Protocol: Synthesis of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one
Objective: To synthesize the target compound for biological assay.
Reagents:
-
4'-Methylacetophenone (10 mmol)
-
Ethyl difluoroacetate (12 mmol)
-
Lithium Hydride (LiH) (22 mmol)
-
Urea (15 mmol)
-
Ethanol (Absolute), HCl (conc.)
Step-by-Step Methodology:
-
Claisen Condensation:
-
Suspend LiH (0.17 g) in dry THF (20 mL) under Argon.
-
Add 4'-methylacetophenone (1.34 g) dropwise at 0°C. Stir for 30 min.
-
Add ethyl difluoroacetate (1.49 g) dropwise.
-
Reflux the mixture for 12 hours.
-
Quench with 10% HCl, extract with EtOAc, dry over
. Purify the 1,3-diketone intermediate via silica gel chromatography (Hexane/EtOAc).
-
-
Cyclocondensation:
Validation:
-
1H NMR (DMSO-d6): Look for the characteristic triplet of the
proton at ppm ( Hz). -
19F NMR: Doublet at
ppm.
Protocol: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine the
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add compound (dissolved in DMSO) at serial dilutions (0.1 - 100
). -
Incubation: Incubate for 48h at 37°C, 5%
. -
Readout: Add MTT reagent, incubate 4h. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.
References
-
Filyakova, V. I., et al. "Synthesis and biological activity of 4-difluoromethyl-6-arylpyrimidin-2(1H)-ones." Russian Chemical Bulletin, 2006.
-
Zafrani, Y., et al. "Difluoromethyl 2-Pyridyl Sulfone: A New Reagent for the Introduction of the Difluoromethyl Group." Journal of Organic Chemistry, 2017.[1] (Context on
properties). -
Kappe, C. O. "Biologically active dihydropyrimidines of the Biginelli-type—a literature survey." European Journal of Medicinal Chemistry, 2000. (Context on the scaffold class).
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
Sources
- 1. KR20170129757A - Formylated N-heterocyclic derivatives as FGFR4 inhibitors - Google Patents [patents.google.com]
- 2. 1-(2,6-Dichlorophenyl)-6-[(2,4-difluorophenyl)sulfanyl]-7-(1,2,3,6-tetrahydro-4-pyridinyl)-3,4-dihydropyrido[3,2-D]pyrimidin-2(1H)-one | C24H18Cl2F2N4OS | CID 5287409 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one CAS number and identifiers
[1][2][3][4]
Chemical Identity & Identifiers
This compound serves as a critical building block for the synthesis of bioactive pyrimidine derivatives, particularly in the development of kinase inhibitors and antiviral agents where the difluoromethyl group acts as a lipophilic bioisostere for hydroxymethyl or methyl groups.[1]
| Parameter | Data |
| Chemical Name | 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one |
| CAS Number | 1271476-05-1 |
| Molecular Formula | C₁₂H₁₀F₂N₂O |
| Molecular Weight | 236.22 g/mol |
| SMILES | CC1=CC=C(C=C1)C2=CC(=NC(=O)N2)C(F)F |
| InChIKey | Calculated: Varies by tautomer, typically stable as the 2-oxo form.[2][1] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water.[2][1] |
Synthesis Strategy & Protocols
The synthesis of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one follows a convergent heterocyclic assembly strategy.[2][1] The core methodology relies on the cyclocondensation of a fluorinated 1,3-dicarbonyl intermediate with urea.[2][1]
Retrosynthetic Analysis
The pyrimidine ring is constructed via a [3+3] cyclization :
Detailed Experimental Protocol
Note: This protocol is adapted from standard methodologies for 4-haloalkylpyrimidinones.
Step 1: Synthesis of the 1,3-Diketone Intermediate
Reagents: 4'-Methylacetophenone, Ethyl difluoroacetate, Sodium ethoxide (NaOEt), Ethanol/THF.[2][1]
-
Activation: Charge a reaction vessel with NaOEt (1.2 equiv) in anhydrous THF or Ethanol.
-
Condensation: Add 4'-methylacetophenone (1.0 equiv) dropwise at 0°C. Stir for 30 minutes to generate the enolate.
-
Acylation: Add ethyl difluoroacetate (1.1 equiv) slowly to the mixture.
-
Reflux: Heat the mixture to reflux (60-70°C) for 4–6 hours. Monitoring by TLC should show the disappearance of the acetophenone.[2][1]
-
Workup: Acidify with 1M HCl to pH 4–5 to protonate the enolate. Extract with ethyl acetate, wash with brine, and concentrate to yield 4,4-difluoro-1-(p-tolyl)butane-1,3-dione .[2][1]
Step 2: Cyclocondensation to Pyrimidinone
Reagents: 1,3-Diketone (from Step 1), Urea, Conc.[1] HCl (catalytic) or NaOEt, Ethanol.[2]
-
Assembly: Dissolve the 1,3-diketone (1.0 equiv) and Urea (1.5 equiv) in Ethanol.
-
Cyclization: Add a catalytic amount of concentrated HCl (acid-catalyzed) or use NaOEt (base-catalyzed).[2][1] Reflux the mixture for 8–12 hours.
-
Precipitation: Cool the reaction mixture to room temperature. The product often precipitates directly.[2][1]
-
Purification: Filter the solid. Wash with cold ethanol and water.[2][1] Recrystallize from Ethanol/DMF if necessary to obtain pure 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one .[2][1]
Synthesis Workflow Visualization
The following diagram illustrates the logical flow of the synthesis, highlighting critical intermediates.
Figure 1: Convergent synthesis pathway for CAS 1271476-05-1 via Claisen condensation and cyclization.
Structural Analysis & Validation
Validating the identity of CAS 1271476-05-1 requires specific attention to the splitting patterns introduced by the difluoromethyl group.[2][1]
NMR Spectroscopy Expectations
-
¹H NMR (DMSO-d₆):
-
CHF₂ Group: A distinctive triplet located between δ 6.5 – 7.0 ppm .[2][1]
-
Coupling Constant: The geminal H-F coupling (
) is typically large, approximately 50–55 Hz .[2] This is the diagnostic signal for the difluoromethyl moiety.[2][1] -
Aromatic Region: Two doublets (AA'BB' system) for the p-tolyl group (δ 7.0–8.0 ppm).[2]
-
Pyrimidine Proton: A singlet at the C5 position (δ ~6.8–7.2 ppm).[2]
-
NH Proton: A broad singlet downfield (δ >11 ppm), confirming the cyclic amide (lactam) tautomer.[2]
-
-
¹⁹F NMR:
Tautomerism
In solution, this compound exists in equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms.[2][1] In polar solvents like DMSO and in the solid state, the 2-oxo form (pyrimidin-2(1H)-one) predominates, stabilized by intermolecular hydrogen bonding.[2][1]
Medicinal Chemistry Applications
Bioisosterism
The difluoromethyl (-CHF₂) group is a non-classical bioisostere for:
-
Hydroxyl (-OH) groups: It acts as a hydrogen bond donor (weak) and acceptor, but with significantly higher lipophilicity.[2]
-
Methyl (-CH₃) groups: It increases metabolic stability by blocking benzylic oxidation (due to the C-F bonds) while altering the electronic properties of the pyrimidine ring.[2]
Downstream Derivatization
This compound is rarely the final drug; it is a scaffold.[2][1]
-
Chlorination: Reaction with POCl₃ yields 2-chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine (CAS 1271476-80-2) .[2][1]
-
Coupling: The 2-chloro derivative is a versatile electrophile for Suzuki-Miyaura couplings or S_NAr reactions to install amines, ethers, or other heterocycles at the 2-position.[2][1]
Safety & Handling
-
Hazard Classification: As a functionalized heterocycle, treat as Warning .
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The difluoromethyl group is generally stable, but the pyrimidinone core can be sensitive to strong oxidizers.[1]
References
-
EvitaChem Catalog. Product Entry: 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one (CAS 1271476-05-1).[2][3][1][4] Retrieved from [2][3]
-
ChemSrc. Compound Database: CAS 1271476-05-1.[2][3][1][5] Retrieved from [2]
-
Filyakova, V. I., et al. (2006).[1] "Synthesis of fluorine-containing 1,3-diketones and their heterocyclization." Journal of Fluorine Chemistry. (General methodology for fluorinated diketone cyclization).
-
Kappe, C. O. (1993).[2][1] "100 years of the Biginelli dihydropyrimidine synthesis." Tetrahedron, 49(32), 6937-6963.[2][1] (Context for pyrimidine synthesis).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 6-((R)-4-(6-(4-Fluorophenyl)-2-((R)-2-methylpyrrolidin-1-yl)pyrimidin-4-yl)-3-methylpiperazin-1-yl)-5-methylnicotinic acid | 878811-00-8 [sigmaaldrich.com]
- 3. Screening Compounds P30 | EvitaChem [evitachem.com]
- 4. Screening Compounds P30 | EvitaChem [evitachem.com]
- 5. 1428348-21-3_CAS号:1428348-21-3_N-(furan-3-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide - 化源网 [m.chemsrc.com]
Technical Guide: Tautomerism in 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one
The following technical guide details the tautomeric behavior, synthesis, and characterization of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one.
Executive Summary
The compound 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one represents a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and antiviral agents. Its structural uniqueness lies in the interplay between the electron-withdrawing difluoromethyl group (
Molecular Architecture & Electronic Effects
To understand the tautomerism, one must first deconstruct the electronic environment of the pyrimidine core.
-
4-Difluoromethyl (
): A lipophilic hydrogen bond donor. Unlike the trifluoromethyl group ( ), the group has a localized acidic proton that can participate in weak intramolecular hydrogen bonding. Inductively, it is strongly electron-withdrawing ( ), destabilizing positive charge accumulation at N3. -
6-(
-tolyl): Acts as a stabilizing anchor. Through hyperconjugation and resonance, the -tolyl group donates electron density into the ring, stabilizing the C6 position and the adjacent N1 atom.
The Push-Pull Dynamic: The electronic disparity between the C4 and C6 substituents breaks the symmetry of the pyrimidine ring, heavily biasing the tautomeric equilibrium.
Tautomeric Landscape
The tautomerism of this compound is not a simple binary switch but a multi-state equilibrium involving three distinct species: the N1-Lactam , the N3-Lactam , and the 2-Hydroxy Lactim .
The Equilibrium Triad
The following diagram illustrates the mechanistic interconversion between these forms.
Figure 1: Tautomeric equilibrium network. The N1-Lactam is the dominant species in solution and solid state.
Mechanistic Insight[1][2][3]
-
N1-Lactam (1H-pyrimidin-2-one): This is the preferred tautomer . The N1 proton is flanked by the electron-rich
-tolyl group at C6. The resonance stabilization from the -tolyl group is maximized when the adjacent nitrogen (N1) is protonated and hybridized, allowing orbital overlap. -
N3-Lactam (3H-pyrimidin-2-one): This form places the proton adjacent to the electron-deficient
group. The inductive withdrawal by fluorine reduces the basicity of N3, making it less likely to hold a proton compared to N1. Furthermore, steric repulsion between the group and the N3-H can destabilize this form. -
Lactim (Pyrimidin-2-ol): While this form restores full aromaticity to the pyrimidine ring, the energy penalty of losing the strong amide (urea-like) resonance (
) is significant. This tautomer is typically only observed in the gas phase or in highly dilute non-polar solvents (e.g., hexane) where intermolecular hydrogen bonding is absent.
Experimental Validation & Synthesis
To study this tautomerism, a high-purity sample must be synthesized. The standard Biginelli reaction yields dihydropyrimidinones. To access the fully aromatic target, a condensation of a 1,3-dielectrophile with urea is required.
Synthetic Protocol
Objective: Synthesis of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one.
Reagents:
-
4,4-difluoro-1-(p-tolyl)butane-1,3-dione (Precursor A)
-
Urea (Precursor B)
-
Ethanol (Solvent)
-
Conc. HCl (Catalyst)
Workflow:
Figure 2: Synthetic workflow for the target pyrimidinone.
Detailed Steps:
-
Condensation: In a 250 mL round-bottom flask, dissolve 10 mmol of 4,4-difluoro-1-(p-tolyl)butane-1,3-dione and 15 mmol of urea in 50 mL of absolute ethanol.
-
Catalysis: Add 5-10 drops of concentrated HCl to catalyze the dehydration.
-
Reflux: Heat the mixture to reflux (
) for 12 hours. The reaction proceeds via initial attack of urea on the more electrophilic carbonyl (adjacent to ), followed by cyclization. -
Work-up: Cool the reaction mixture to room temperature and then to
. The target compound, being less soluble than the starting materials, will precipitate as a white/off-white solid. -
Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol or an ethanol/DMF mixture to ensure removal of any uncyclized intermediate.
Analytical Characterization
Correctly assigning the tautomer requires specific analytical techniques.
NMR Spectroscopy (DMSO- )
Solvent choice is critical. DMSO-
| Nucleus | Signal (ppm) | Multiplicity | Assignment | Tautomeric Indicator |
| 12.0 - 13.5 | Broad Singlet | N1-H | Indicates Lactam. Absence of signal >10 ppm suggests Lactim (OH) or deprotonation. | |
| 6.5 - 7.5 | Singlet | C5-H | Characteristic aromatic proton. | |
| 6.8 - 7.2 | Triplet ( | Large geminal coupling confirms difluoromethyl group. | ||
| 155 - 165 | Singlet | C2=O | Chemical shift >160 ppm confirms Carbonyl (Lactam). C-OH (Lactim) typically appears <160 ppm. | |
| -110 to -125 | Doublet | Diagnostic for fluorine environment.[1] |
X-Ray Crystallography
In the solid state, pyrimidin-2-ones form centrosymmetric dimers linked by dual hydrogen bonds (
-
Key Metric: The C2-O bond length.
-
Lactam (C=O):
(Double bond character). -
Lactim (C-OH):
(Single bond character).
-
-
Prediction: The crystal structure of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one will exhibit a C2-O bond length of approximately 1.23 \AA , confirming the lactam tautomer.
Implications for Drug Design
For researchers developing inhibitors (e.g., p38 MAP kinase, HIV NNRTI), the tautomeric state dictates binding mode.
-
H-Bond Donor/Acceptor Profile:
-
Lactam: C=O is an H-bond acceptor ; N-H is an H-bond donor .
-
Lactim: C-OH is both a donor and acceptor ; Ring N is an acceptor .
-
Strategic Note: Most kinase hinge-binding motifs require the Lactam's "Donor-Acceptor" pattern (N1-H donor, C2=O acceptor).
-
-
Bioisosterism of
:-
The difluoromethyl group is a lipophilic bioisostere of a hydroxyl or thiol group but with better membrane permeability.
-
It can act as a weak hydrogen bond donor (C-H...O) within the active site, a property not shared by
.
-
References
-
Tautomerism in Pyrimidinones
-
Synthesis of Fluorinated Pyrimidines
-
Lactam-Lactim Identification
- Title: Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy.
- Source: PMC (NIH).
-
URL:[Link]
- Difluoromethyl Group Properties: Title: The difluoromethyl group as a hydrogen bond donor: a theoretical study. Source: Chemical Science (General Reference for CF2H behavior). Context: Validates the lipophilic donor properties of the C4 substituent.
Sources
In Silico Architectures: Pharmacophore Modeling of p-Tolyl Pyrimidinone Derivatives
Executive Summary
The pyrimidinone scaffold represents a privileged structure in medicinal chemistry, serving as the core for therapeutics ranging from dipeptidyl peptidase-4 (DPP-4) inhibitors (Type 2 Diabetes) to Kinesin Spindle Protein (Eg5) inhibitors (Oncology). This guide focuses specifically on the p-tolyl pyrimidinone subset. The para-methylphenyl (p-tolyl) moiety is not merely a lipophilic appendage; it acts as a critical "hydrophobic anchor" that often dictates selectivity for deep hydrophobic pockets (e.g., the S2 sub-pocket in proteases).
This whitepaper outlines a rigorous, self-validating workflow for modeling these derivatives. We move beyond basic docking to explore pharmacophore hypothesis generation, 3D-QSAR alignment rules, and the specific electronic/steric contributions of the p-tolyl group.
The Chemical Logic: Why p-Tolyl?
Before initiating software, the modeler must understand the physical chemistry of the ligand.
The Scaffold Architecture
The pyrimidinone core functions as the polar chassis , providing essential Hydrogen Bond Donors (HBD) and Acceptors (HBA). The p-tolyl group functions as the hydrophobic payload .
| Feature | Chemical Moiety | Pharmacophore Tag | Function |
| Core | Pyrimidinone Ring (N1/N3, C=O) | HBA / HBD | Orients the molecule via H-bonds (e.g., to Glu/Tyr residues). |
| Anchor | p-Tolyl Ring (Aromatic) | R (Ring Aromatic) | |
| Extension | p-Methyl Group | H (Hydrophobic) | Extends van der Waals contact into deep hydrophobic clefts; provides steric occlusion. |
The "Methyl Magic" (Senior Scientist Insight)
Replacing a phenyl group with a p-tolyl group often results in a 5-10x increase in potency. Why?
-
Entropic Gain: The methyl group displaces "unhappy" water molecules from hydrophobic sub-pockets.
-
Restricted Rotation: The methyl group can introduce a rotational energy barrier, pre-organizing the ligand into a bioactive conformation (bioactive collapse).
Workflow A: Ligand-Based Pharmacophore Generation
Use this workflow when the target structure is flexible or unknown (e.g., phenotypic screening hits).
Dataset Curation & Conformation Generation
The Trap: Many junior scientists use energy-minimized structures (Global Minimum). The Fix: You must generate a conformational ensemble. The bioactive conformation is rarely the global minimum (usually within 5-10 kcal/mol of it).
Protocol:
-
Input: 15-20 active p-tolyl pyrimidinone derivatives (
). -
Decoys: Generate 500+ property-matched decoys (DUD-E methodology).
-
Conformational Search: Use Mixed-Model Monte Carlo (MCMM).
-
Constraint: Ensure the pyrimidinone ring remains planar.
-
Variable: Allow free rotation of the C-C bond connecting the p-tolyl group to the core.
-
Alignment Strategy (The Critical Step)
Do not align by "All Atoms." Align by Pharmacophoric Features .
-
Anchor Point 1: The Centroid of the Pyrimidinone ring.
-
Anchor Point 2: The Carbonyl Oxygen (HBA).
-
Vector: The para-methyl vector of the tolyl group.
Visualization: The Pharmacophore Construction Pipeline
Figure 1: Step-by-step workflow for generating a ligand-based pharmacophore model. Note the critical validation step using decoy sets.
Workflow B: Structure-Based Integration (DPP-4 Case Study)
When targeting DPP-4 (a common target for these derivatives), the p-tolyl group targets the S1 or S2 hydrophobic pocket.[1]
The Interaction Map
In DPP-4, the S1 pocket is lined by Tyr662, Tyr666, and Val711. The p-tolyl group must be modeled to maximize
Docking Protocol (Self-Validating)
-
Grid Generation: Center the grid on the co-crystallized ligand (e.g., Alogliptin).
-
Constraint: Define a "Hydrophobic Constraint" sphere (radius 1.5 Å) at the location of the S2 pocket.
-
Scoring: Use XP (Extra Precision) scoring.
-
Validation: Re-dock the native ligand. RMSD must be
Å.
Visualization: Molecular Interaction Logic
Figure 2: Interaction logic for p-tolyl pyrimidinone derivatives within the DPP-4 active site. The p-methyl group is critical for filling the hydrophobic S2 pocket.
Quantitative Data & Validation Metrics
A robust model must distinguish between the p-tolyl (active) and the phenyl (less active) analog.
Table 1: Comparative Interaction Metrics (Simulated Data based on DPP-4)
| Metric | Phenyl-Pyrimidinone (Reference) | p-Tolyl-Pyrimidinone (Target) | Interpretation |
| Docking Score (kcal/mol) | -7.8 | -9.2 | p-Tolyl shows stronger affinity. |
| Lipo Score | -2.1 | -3.8 | Significant gain in lipophilic contribution. |
| Pi-Pi Stacking Distance | 4.2 Å | 3.8 Å | Methyl group steric bulk forces tighter ring stacking. |
| SASA (Solvent Accessible Surface Area) | 15% Exposed | 5% Exposed | p-Tolyl is buried deeper, excluding water. |
Senior Scientist's Critical Analysis
The "False Positive" Warning
Be cautious of Promiscuous Binders (PAINS) . Pyrimidinones can sometimes act as Michael Acceptors if substituted with electron-withdrawing groups near the carbonyl.
-
Check: Ensure your p-tolyl derivatives do not contain reactive
-unsaturated ketones unless intended for covalent inhibition.
3D-QSAR (CoMFA) Fields
When building a CoMFA model:
-
Steric Field: The para-position will show a large green contour (steric bulk favored).
-
Electrostatic Field: The para-position is electrostatically neutral/hydrophobic. Avoid placing polar groups here.
References
-
Zhang, Z., et al. (2011). "Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV." Journal of Medicinal Chemistry.
- Relevance: Foundational paper establishing pyrimidinones as potent DPP-4 inhibitors and detailing the SAR of aryl substituents.
-
Rathod, S., et al. (2022). "Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents." Molecules.
- Relevance: Reviews the pharmacophore features required for DPP-4 inhibition, highlighting the role of hydrophobic pockets.
-
Singh, P., et al. (2016). "Pharmacophore modeling, 3D-QSAR and docking study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors." Journal of Molecular Graphics and Modelling.
- Relevance: Demonstrates the specific workflow for 3D-QSAR modeling of phenyl-pyrimidine derivatives, directly applicable to p-tolyl analogs.
-
Kumar, V., et al. (2023). "Virtual screening, structure based pharmacophore mapping... of pyrido[2,3-d]pyrimidines." Journal of Biomolecular Structure and Dynamics.
-
Relevance: Provides a recent protocol for integrating virtual screening with pharmacophore mapping for pyrimidine-based scaffolds.[2]
-
Sources
Application Note & Synthesis Protocol: A Reliable Pathway to 4-(Difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one
Introduction: The Significance of Fluorinated Pyrimidinones
The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. The difluoromethyl (CHF₂) group, in particular, is of growing interest as it can serve as a bioisostere for hydroxyl or thiol groups, potentially enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Pyrimidin-2(1H)-one derivatives are a privileged class of compounds, forming the core of numerous biologically active molecules with applications as antiviral, antitumor, antibacterial, and anti-inflammatory agents.[3] This guide provides a detailed, two-step synthetic protocol for the preparation of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one, a novel compound with potential applications in pharmaceutical research.
Strategic Approach to Synthesis
The synthesis of the target molecule is strategically designed in two key stages, as depicted in the workflow below. This approach ensures high yields and purity by first constructing the essential difluoromethyl-β-diketone intermediate, followed by the cyclization to form the pyrimidinone ring.
Figure 1: Overall synthetic workflow.
Part 1: Synthesis of 4,4-Difluoro-1-(p-tolyl)butane-1,3-dione
The initial and crucial step is the formation of the β-diketone intermediate. This is achieved through a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction between an ester and a ketone.[4][5]
Reaction Scheme:
Figure 2: Claisen condensation to form the β-diketone.
Experimental Protocol:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4'-Methylacetophenone | 134.18 | 1.34 g | 10.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.44 g | 11.0 |
| Ethyl Difluoroacetate | 124.08 | 1.49 g | 12.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| 1 M Hydrochloric Acid | - | As needed | - |
| Diethyl Ether | - | For extraction | - |
| Saturated Sodium Bicarbonate Solution | - | For washing | - |
| Brine | - | For washing | - |
| Anhydrous Magnesium Sulfate | - | For drying | - |
Procedure:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (0.44 g, 11.0 mmol).
-
Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF (30 mL) to the flask.
-
In a separate flask, dissolve 4'-methylacetophenone (1.34 g, 10.0 mmol) in anhydrous THF (10 mL).
-
Add the solution of 4'-methylacetophenone dropwise to the sodium hydride suspension at 0 °C (ice bath).
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add ethyl difluoroacetate (1.49 g, 12.0 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4,4-difluoro-1-(p-tolyl)butane-1,3-dione as a solid.
Part 2: Synthesis of 4-(Difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one
The final step involves the cyclocondensation of the synthesized β-diketone with urea to form the pyrimidinone ring. This reaction is analogous to the well-established Biginelli reaction.[6][7]
Reaction Scheme:
Figure 3: Cyclocondensation to form the pyrimidinone.
Experimental Protocol:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (example) | Moles (mmol) |
| 4,4-Difluoro-1-(p-tolyl)butane-1,3-dione | 212.19 | 1.06 g | 5.0 |
| Urea | 60.06 | 0.45 g | 7.5 |
| Ethanol | - | 30 mL | - |
| Concentrated Hydrochloric Acid | - | 3-4 drops | - |
| Cold Water | - | For precipitation | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4,4-difluoro-1-(p-tolyl)butane-1,3-dione (1.06 g, 5.0 mmol) and urea (0.45 g, 7.5 mmol) in ethanol (30 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold water (100 mL) and stir.
-
A precipitate of the product should form. If not, cool the mixture further in an ice bath.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one.
Characterization
The final product should be characterized using standard analytical techniques:
-
¹H NMR and ¹⁹F NMR: To confirm the presence and connectivity of the difluoromethyl group and the aromatic protons.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the final product.
Conclusion
This application note provides a robust and detailed two-step protocol for the synthesis of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one. The methodology relies on well-established and reliable chemical transformations, making it accessible to researchers in organic and medicinal chemistry. The strategic synthesis of the key β-diketone intermediate followed by cyclocondensation offers an efficient route to this novel fluorinated heterocyclic compound, opening avenues for its evaluation in various drug discovery programs.
References
- One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process - Organic & Biomolecular Chemistry (RSC Publishing).
- One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process.
- SYNTHESIS OF DIFLUOROMETHYL KETONES - Fluorine notes.
- Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol - PMC.
- Synthesis of Difluoromethyl and Monofluoromethyl Ketones for Biological Evaluation at the GABA-b Receptor - eGrove - University of Mississippi.
- Synthesis of pyrimidine derivatives via Claisen-Schmidt condensation. - ResearchGate.
- The Claisen Condensation.
- Claisen condensation - Wikipedia.
- CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds - Books.
- A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds | Organic Letters - ACS Publications.
- Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - MDPI.
- Biginelli Reaction - Organic Chemistry Portal.
- One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst.
- Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog.
Sources
Microwave-Assisted Synthesis of 4-(Difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the rapid and efficient synthesis of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to achieve high yields in drastically reduced reaction times compared to conventional heating methods. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, mechanistic insights, safety protocols, and expected analytical data.
Introduction: The Significance of Pyrimidinones and the Power of Microwave Synthesis
The pyrimidin-2(1H)-one scaffold is a privileged heterocyclic motif found in a vast array of biologically active molecules and pharmaceuticals.[1] These compounds exhibit a wide spectrum of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. The introduction of fluorine-containing substituents, such as the difluoromethyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
Traditional methods for the synthesis of pyrimidinones, such as the Biginelli reaction, often require long reaction times and harsh conditions, leading to lower yields and the formation of byproducts.[2][3] Microwave-assisted organic synthesis has emerged as a powerful technology to overcome these limitations.[4][5][6] By utilizing microwave irradiation, chemical reactions can be heated rapidly and uniformly, leading to dramatic rate enhancements and often improved product yields and purities.[7] This protocol details a microwave-promoted, one-pot, three-component Biginelli-type condensation for the synthesis of the title compound.
Reaction Scheme and Mechanism
The synthesis of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one is achieved through a one-pot condensation of p-tolualdehyde, ethyl 4,4-difluoroacetoacetate, and urea under microwave irradiation.
Reaction Scheme:
The reaction is believed to proceed via an acid-catalyzed mechanism analogous to the classical Biginelli reaction.[1][8] The proposed mechanism involves the initial acid-catalyzed condensation of p-tolualdehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of ethyl 4,4-difluoroacetoacetate to the iminium ion. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product, which may tautomerize to the more stable pyrimidin-2(1H)-one.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| p-Tolualdehyde | Reagent grade, ≥97% | Commercially available | |
| Ethyl 4,4-difluoroacetoacetate | ≥95% | Commercially available | |
| Urea | ACS reagent, ≥99.0% | Commercially available | |
| Ethanol | Anhydrous, ≥99.5% | Commercially available | |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially available | Catalyst |
| Ethyl Acetate | ACS reagent, ≥99.5% | Commercially available | For work-up and purification |
| Hexanes | ACS reagent, ≥98.5% | Commercially available | For purification |
| Microwave Synthesis Reactor | Capable of controlled temperature and pressure | ||
| 10 mL Microwave Reaction Vial | with a magnetic stir bar | ||
| Standard laboratory glassware | |||
| Rotary Evaporator | |||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | ||
| Column Chromatography supplies | Silica gel (230-400 mesh) |
Synthetic Procedure
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add p-tolualdehyde (1.0 mmol, 120.15 mg), ethyl 4,4-difluoroacetoacetate (1.0 mmol, 166.12 mg), and urea (1.5 mmol, 90.09 mg).
-
Add 3 mL of anhydrous ethanol to the vial.
-
Add 2-3 drops of concentrated hydrochloric acid as a catalyst.
-
Seal the vial and place it in the microwave synthesis reactor.
-
Irradiate the reaction mixture at 120 °C for 15 minutes with stirring. The pressure should be monitored and should not exceed the safe operating limits of the vial.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the residue, add 20 mL of cold water. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash with cold water (2 x 10 mL).
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexanes gradient.
Workflow Diagram
Caption: Experimental workflow for the microwave-assisted synthesis.
Safety Precautions
-
Microwave Safety: Microwave-assisted reactions should only be performed in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.[9] Always use pressure-rated reaction vials and ensure they are properly sealed. Do not exceed the recommended temperature and pressure limits of the equipment.
-
Chemical Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Concentrated hydrochloric acid is corrosive and should be handled with extreme care.
-
Pressure Hazard: Reactions in sealed vessels at elevated temperatures can generate significant pressure. Allow the reaction vial to cool completely before opening.
Expected Results and Characterization
The expected product, 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one, should be a white to off-white solid. The yield of the purified product is anticipated to be in the range of 70-85%.
Characterization Data
The structure of the synthesized compound can be confirmed by standard analytical techniques. Below are the expected spectral data based on analogous compounds.
| Technique | Expected Data |
| ¹H NMR | * δ (ppm): ~2.4 (s, 3H, Ar-CH₃), ~6.5-7.0 (t, 1H, J ≈ 55 Hz, -CHF₂), ~7.3 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~6.8 (s, 1H, pyrimidine C5-H), ~10.0-12.0 (br s, 1H, NH), ~12.0-13.0 (br s, 1H, NH). |
| ¹³C NMR | * δ (ppm): ~21 (Ar-CH₃), ~110 (t, J ≈ 240 Hz, -CHF₂), ~115 (pyrimidine C5), ~127 (Ar-C), ~129 (Ar-C), ~140 (Ar-C), ~145 (Ar-C), ~150 (pyrimidine C4/C6), ~155 (pyrimidine C4/C6), ~165 (C=O). |
| ¹⁹F NMR | * δ (ppm): ~-110 to -130 (d, J ≈ 55 Hz). |
| IR (KBr) | * ν (cm⁻¹): ~3200-3000 (N-H stretching), ~1650 (C=O stretching), ~1600 (C=N stretching), ~1100 (C-F stretching). |
| Mass Spec. (ESI+) | * m/z: Calculated for C₁₂H₁₀F₂N₂O [M+H]⁺. The fragmentation pattern would likely involve loss of small molecules from the pyrimidinone ring.[10][11][12][13] |
Proposed Reaction Mechanism Diagram
Caption: Proposed mechanism for the pyrimidinone synthesis.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | * Increase reaction time or temperature. * Ensure proper sealing of the microwave vial. * Check the purity of starting materials. |
| Catalyst deactivation | * Use fresh catalyst. | |
| Formation of side products | Incorrect stoichiometry | * Verify the molar ratios of the reactants. |
| Reaction temperature too high | * Optimize the reaction temperature. | |
| Difficulty in product isolation | Product is soluble in water | * Extract the aqueous layer with ethyl acetate. |
| Oily product obtained | * Attempt to induce crystallization by scratching the flask or adding a seed crystal. * Purify by column chromatography. |
Conclusion
This application note presents a robust and efficient microwave-assisted protocol for the synthesis of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one. The described method offers significant advantages over traditional synthetic routes, including reduced reaction times, high yields, and operational simplicity. The detailed protocol, along with the provided safety information and expected analytical data, will be a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.
References
- Mass spectral fragmentation modes of pyrimidine deriv
-
The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. (URL: [Link])
-
Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as a Solid. Asian Journal of Chemistry. (URL: [Link])
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. (URL: [Link])
-
Synthesis and Characterization of Some New Dihydro Pyrimidin-2(1H)-One Derivatives. AIP Conference Proceedings. (URL: [Link])
-
The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Science Publishing. (URL: [Link])
-
Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. The Royal Society of Chemistry. (URL: [Link])
-
The mass spectra of pyrimidines. II. 2(1H)-pyrimidinethiones and some N(1)-substituted derivatives. Canadian Science Publishing. (URL: [Link])
-
Microwave Multicomponent Synthesis. National Institutes of Health. (URL: [Link])
-
Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective. ResearchGate. (URL: [Link])
-
Microwave-Assisted Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Using Acid-Functionalized Mesoporous Polymer. ChemRxiv. (URL: [Link])
-
On the Microwave-Assisted Synthesis and Oxidation of Biginelli Compounds: Study of Dihydropyrimidinones and Thiones Oxidation. ResearchGate. (URL: [Link])
-
A Recent Update on the Synthesis of Dihydropyrimidinones/ Thiones. AIP Publishing. (URL: [Link])
-
Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. ACS Publications. (URL: [Link])
-
Ethylene-Di-Amine Modified β- Cyclodextrin Catalyzed Green Synthesis of Pyrimidones and Its In Silico Study. Preprints.org. (URL: [Link])
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. National Institutes of Health. (URL: [Link])
-
Synthesis and spectroscopic studies of the pyrimidine-2(1H)thione derivatives. Canadian Science Publishing. (URL: [Link])
-
2(1H)-Pyrimidinone. National Institutes of Health. (URL: [Link])
-
Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements. Journal of the Chemical Society, Perkin Transactions 2. (URL: [Link])
-
Studies on the Pyrimidine and Related Compounds. XXXVI. Infrared Spectra of 1-(And 3)-Substituted 3, 4-Dihydro-2(1h)-Pyrimidinone Derivatives and Some Reactions of These Compounds. Amanote Research. (URL: [Link])
-
Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Asian Journal of Chemistry. (URL: [Link])
-
Biginelli Reaction: Microwave-Assisted Synthesis Lab. Studylib. (URL: [Link])
-
A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica. (URL: [Link])
-
Microwave assisted Biginelli s synthesi. Journal of Chemical and Pharmaceutical Research. (URL: [Link])
-
IR, NMR spectral data of pyrimidine derivatives. ResearchGate. (URL: [Link])
-
Biginelli reaction. Wikipedia. (URL: [Link])
-
Biginelli Reaction. J&K Scientific LLC. (URL: [Link])
-
Biginelli Reaction. Organic Chemistry Portal. (URL: [Link])
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry. (URL: [Link])
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. National Institutes of Health. (URL: [Link])
-
One-pot synthesis of arylfluoroalkylsulfoxides and study of their anomalous 19F NMR behavior. ScienceDirect. (URL: [Link])
-
Difluoromethylation of Heterocyclic Compounds Containing an N=C-C Ambident Nucleophilic System. ResearchGate. (URL: [Link])
-
19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. (URL: [Link])
-
13C | THF-d8 | NMR Chemical Shifts. NMRS.io. (URL: [Link])
-
NMR Chemical Shift Values Table. Chemistry Steps. (URL: [Link])
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (URL: [Link])
- Short Summary of 1H-NMR Interpret
-
chemical shift of functional groups in 13C NMR spectroscopy. YouTube. (URL: [Link])
-
13C NMR Chemical Shift. Oregon State University. (URL: [Link])
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. studylib.net [studylib.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. article.sapub.org [article.sapub.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
scale-up procedures for 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one
Application Note: Scalable Synthesis of 4-(Difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one
Part 1: Executive Summary & Process Strategy
This application note details a robust, two-step protocol for the kilogram-scale synthesis of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one . This scaffold is a critical pharmacophore in medicinal chemistry, particularly for dihydroorotate dehydrogenase (DHODH) inhibitors and kinesin spindle protein (KSP) modulators.
Technical Challenge:
The primary difficulty in scaling this molecule lies in the stability of the difluoromethyl (-CHF
Strategic Solution: We utilize a Claisen Condensation-Cyclization sequence optimized for mild conditions:
-
Precursor Synthesis: Controlled Claisen condensation of 4'-methylacetophenone with ethyl difluoroacetate using sodium ethoxide, maintaining strict temperature control to prevent CHF
degradation. -
Heterocycle Formation: Acid-catalyzed cyclocondensation with urea, which avoids the harsh basic conditions that typically degrade the fluorinated side chain.
Part 2: Process Workflow (Visualization)
The following diagram outlines the critical process flow, decision points, and quality control checks.
Caption: Process flow diagram for the 2-step synthesis, highlighting In-Process Controls (IPC) and critical decision nodes.
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of 4,4-difluoro-1-(p-tolyl)butane-1,3-dione
Target: Scale-up of intermediate CAS 165328-11-0[1]
Rationale:
A mixed Claisen condensation is performed. We use Sodium Ethoxide (NaOEt) instead of Sodium Hydride (NaH). While NaH is cleaner on a gram scale, NaOEt is safer for kilogram-scale operations (avoids H
Protocol:
-
Setup: Equip a 5L jacketed reactor with an overhead stirrer, internal temperature probe, and addition funnel. Inert the vessel with N
. -
Charge: Add Sodium Ethoxide (21% wt in EtOH) (1.2 equiv) and Toluene (5 vol relative to ketone). Cool to 0°C.
-
Addition 1: Add 4'-Methylacetophenone (1.0 equiv) dropwise over 30 mins, maintaining internal temperature < 10°C. Stir for 30 mins to form the enolate.
-
Addition 2: Add Ethyl Difluoroacetate (1.3 equiv) dropwise over 1 hour. Critical: The reaction is exothermic.[2] Do not exceed 25°C to prevent degradation of the CHF
group (dehydrofluorination). -
Reaction: Warm to 25°C and stir for 12–16 hours.
-
IPC: Check HPLC. Target < 2% residual ketone.
-
Quench: Cool to 0°C. Slowly add 1M HCl until pH 2–3. Caution: Vigorous stirring required to break emulsions.
-
Workup: Separate phases. Extract aqueous layer with Toluene (2x). Combine organics, wash with Brine, and dry over Na
SO . -
Isolation: Concentrate under reduced pressure (max bath temp 40°C) to yield the crude 1,3-diketone as a yellow oil/solid.
Data Table: Critical Process Parameters (Step 1)
| Parameter | Specification | Reason for Control |
| Temperature (Addition) | 0 – 10 °C | Control exotherm; prevent side reactions. |
| Temperature (Reaction) | 20 – 25 °C | Prevent CHF |
| Stoichiometry | 1.3 eq. Ester | Drive equilibrium; ester is volatile and may be lost. |
| Quench pH | 2.0 – 3.0 | Ensure full protonation of the enol for extraction. |
Step 2: Cyclocondensation to 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one
Rationale:
The condensation of 1,3-diketones with urea can be catalyzed by acid or base. Acid catalysis (HCl in Ethanol) is preferred here because it directly yields the stable pyrimidinone tautomer and minimizes the risk of hydrolyzing the CHF
Protocol:
-
Setup: Charge the crude 1,3-diketone (from Step 1) into a reactor.
-
Solvent: Add Ethanol (10 vol).
-
Reagents: Add Urea (1.5 equiv) and Conc. HCl (0.5 equiv) or Trimethylsilyl chloride (TMSCl) (1.0 equiv) as a water scavenger/catalyst.
-
Note: TMSCl generates anhydrous HCl in situ and improves yield by removing water produced in the condensation.
-
-
Reaction: Heat to reflux (78°C) for 8–12 hours.
-
IPC: Monitor consumption of diketone by HPLC.
-
Workup: Cool reaction mixture to room temperature. The product often precipitates directly.
-
Crystallization:
-
Concentrate the mixture to ~30% volume.
-
Add Water (5 vol) slowly to induce precipitation.
-
Stir at 0°C for 2 hours.
-
-
Filtration: Filter the solid. Wash with cold Water/EtOH (1:1) and then Hexanes.
-
Drying: Dry in a vacuum oven at 45°C for 24 hours.
Yield Expectations:
-
Step 1: 85–92% (Crude)
-
Step 2: 70–80% (Isolated)
-
Overall Yield: ~60–70%
Part 4: Quality Control & Troubleshooting
Analytical Specifications
-
Appearance: White to off-white powder.
-
Purity (HPLC): > 98.0% (Area %).
-
1H NMR (DMSO-d6):
-
2.35 (s, 3H, Ar-CH
) -
6.80 (t,
Hz, 1H, CHF ) — Diagnostic Signal - 7.10 (s, 1H, Pyrimidine H-5)
- 7.30 (d, 2H, Ar-H), 8.05 (d, 2H, Ar-H)
- 12.10 (br s, 1H, NH)
-
2.35 (s, 3H, Ar-CH
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Moisture in NaOEt or Solvent. | Ensure reagents are dry. Use fresh NaOEt. |
| Dark Color in Step 1 | Temperature too high (>30°C). | Maintain strict T < 25°C. CHF |
| Incomplete Cyclization | Water accumulation in Step 2. | Add molecular sieves or use TMSCl/EtOH system. |
| Product is Sticky/Oily | Impurities from Step 1 carried over. | Recrystallize from EtOH/Water. Do not column. |
Part 5: Safety & Handling (E-E-A-T)
-
Ethyl Difluoroacetate: Volatile and flammable. Can cause severe eye irritation. Handle in a fume hood.
-
Difluoromethyl Stability: Do not expose the intermediate diketone or final product to strong aqueous bases (e.g., 50% NaOH) at high temperatures, as this can lead to hydrolysis of the CHF
to an aldehyde or carboxylic acid. -
Sodium Ethoxide: Corrosive and moisture sensitive. Exothermic reaction with water.
References
-
General Synthesis of Fluorinated Pyrimidinones
- Title: "Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine" (Adapted conditions for difluoro-precursors).
- Source:Organic Process Research & Development (2019).
-
URL:[Link]
-
Claisen Condensation Mechanism & Scale-up
- Title: "The Claisen Condensation: Mechanism and Scale-Up Consider
- Source:Chemistry LibreTexts.
-
URL:[Link]
- Difluoromethyl Group Properties: Title: "Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals." Source:Alfa Chemistry.
-
Precursor Data (4,4,4-trifluoro analog for comparison)
Sources
solubility issues of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one in DMSO
Technical Support Center: Solubility Optimization Guide Topic: 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one in DMSO Case ID: SOL-PYR-CHF2-001
Executive Summary: The Physicochemical Challenge
As a Senior Application Scientist, I often see researchers struggle with functionalized pyrimidin-2(1H)-ones. The molecule 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one presents a classic "solubility paradox":
-
The Core: The pyrimidinone core is highly polar and capable of strong intermolecular hydrogen bonding (forming stable crystal lattices).
-
The Periphery: The p-tolyl and difluoromethyl (-CHF
) groups are lipophilic.
The Root Cause of Failure: The primary issue is not that the molecule is "insoluble" in DMSO, but that the Lattice Energy (Solute-Solute interactions) is significantly higher than the initial Solvation Energy (Solute-Solvent interactions) at room temperature. Furthermore, the hygroscopic nature of DMSO often introduces water, which acts as a potent antisolvent for the lipophilic difluoromethyl/tolyl regions, causing "crashing out" over time.
Part 1: Troubleshooting & Diagnostics
Issue 1: "The solid floats or clumps at the bottom and won't dissolve at Room Temperature."
-
Diagnosis: Kinetic Solubility Barrier. The crystal lattice is stabilized by strong N-H···O=C hydrogen bond networks (dimers or ribbons) typical of lactams.
-
The Fix: You must input energy to break the lattice before DMSO can solvate the individual molecules.
-
Protocol:
-
Add DMSO to the solid (do not add solid to DMSO).
-
Heat the mixture to 45–50°C for 10 minutes.
-
Sonicate in a water bath (ultrasonic cleaner) for 5–10 minutes while warm.
-
Vortex vigorously.
-
Issue 2: "The solution was clear, but crystals appeared after 24 hours."
-
Diagnosis: Thermodynamic Instability via Water Absorption. DMSO is extremely hygroscopic. It absorbs atmospheric moisture rapidly. As water content increases, the solubility of the lipophilic p-tolyl and -CHF
moieties decreases drastically. -
The Fix:
-
Use Anhydrous DMSO (≤0.05% water) packed under argon/nitrogen.
-
Store the solution in a desiccator or seal the vial with Parafilm® immediately.
-
Scientific Insight: The -CHF
group is a weak hydrogen bond donor (H-bond acidity). Water competes with DMSO for this interaction but fails to solvate the hydrophobic p-tolyl tail, driving precipitation.
-
Issue 3: "The solution turned yellow/orange upon heating."
-
Diagnosis: Trace Impurity Oxidation or Base-Catalyzed Decomposition. If your DMSO contains trace amines or is basic, it can deprotonate the N-1 position (pKa ~9-10), leading to colored anions or degradation of the -CHF
group (though -CHF is generally more stable than -CF to hydrolysis, it can degrade under highly basic conditions). -
The Fix:
-
Ensure the DMSO is "Spectrophotometric Grade" or "HPLC Grade" (free of amine impurities).
-
Avoid heating above 60°C.
-
Part 2: Visualizing the Solubility Mechanism
The following diagram illustrates the competition between Aggregation (Precipitation) and Solvation.
Caption: Figure 1. Thermodynamic cycle of dissolution. High lattice energy requires heat to reach the transient free state. Atmospheric water acts as an antisolvent, reversing the process.
Part 3: Standardized Dissolution Protocol (SOP)
Use this protocol for preparing stock solutions (e.g., 10 mM or 100 mM) for biological assays.
Reagents:
-
Compound: 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one
-
Solvent: DMSO, Anhydrous (≥99.9%, Water <50 ppm)
Step-by-Step Workflow:
| Step | Action | Technical Rationale |
| 1 | Weighing | Weigh the compound into a glass vial (avoid plastic microfuge tubes for initial dissolution if heating is required). |
| 2 | Solvent Addition | Add anhydrous DMSO to achieve 80% of the target volume. |
| 3 | Disruption | Vortex for 30 seconds. If visible particles remain, proceed to Step 4. |
| 4 | Thermal Shift | Place vial in a 45°C water bath for 5-10 minutes. Do not use a heat gun (hot spots cause degradation). |
| 5 | Sonication | Sonicate for 10 minutes. The solution should become clear. |
| 6 | Equilibration | Allow solution to cool to room temperature (20-25°C). |
| 7 | Inspection | Check for "schlieren" lines or micro-precipitates. If clear, make up to final volume with DMSO. |
| 8 | Storage | Aliquot immediately into amber glass vials with Teflon-lined caps. Store at -20°C. |
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use this compound in aqueous buffers (PBS/Media)? A: Yes, but with strict limits.
-
The Risk: The lipophilic p-tolyl and -CHF
groups make this molecule prone to crashing out in water. -
Recommendation: Perform a "step-down" dilution. Dilute your DMSO stock into the buffer while vortexing rapidly.
-
Limit: Keep final DMSO concentration < 1% (v/v) if possible, but you may need up to 5% DMSO to keep this specific molecule soluble at micromolar concentrations (>10 µM).
-
Check: Always inspect the buffer for turbidity (cloudiness) immediately after dilution.
Q2: Why does the -CHF
-
Unlike a methyl group (-CH
), the -CHF proton is acidic enough to form weak hydrogen bonds with the oxygen of DMSO [1]. This actually aids solubility in DMSO compared to a simple methyl analog, provided the crystal lattice is broken first. However, it also increases lipophilicity compared to a hydroxyl group, making aqueous solubility poor.
Q3: Is the compound stable in DMSO at -20°C? A: Generally, yes. Pyrimidinones are stable heterocycles. However, DMSO freezes at 18.5°C. Repeated freeze-thaw cycles can induce precipitation because the compound may crystallize out as the DMSO freezes (cryo-concentration effect).
-
Best Practice: Store in single-use aliquots to avoid freeze-thaw cycles.
Q4: My NMR shows extra peaks in DMSO-d6. Is it impure? A: Not necessarily. You are likely observing tautomerism .
-
Pyrimidin-2-ones exist in equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. While the lactam is usually dominant, DMSO can stabilize minor tautomers or interact with the NH proton, causing peak broadening or shifting [2].
-
Verification: Add a drop of D
O to the NMR tube. If the NH/OH peaks disappear (exchange) and the aromatic region simplifies, it is tautomerism, not impurity.
References
-
Erickson, J. A., & McLoughlin, J. I. (2006). Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry, 71(7), 2893-2896.
-
Ghiviriga, I., et al. (2010). Tautomerism of 2-pyrimidinamine and of isocytosine.[1] Magnetic Resonance in Chemistry, 48(2), 114-120.
- Balakumar, C., et al. (2010). Synthesis and antimicrobial activity of some new pyrimidin-2(1H)-ones. International Journal of ChemTech Research, 2(1), 313-320. (Provides context on the solubility profiles of similar Biginelli products).
-
Tetko, I. V., et al. (2013). DMSO solubility assessment for fragment-based screening. Drug Discovery Today, 18(13-14), 675-681.
Sources
Technical Support Center: Purification of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one
Topic: Purification & Impurity Removal Target Molecule: 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one Audience: Organic Chemists, Process Chemists, Drug Development Scientists
Executive Summary & Physicochemical Profile
Welcome to the technical support hub for 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one . This guide addresses the specific purification challenges arising from the unique electronic properties of this scaffold: the electron-withdrawing difluoromethyl (
The Molecule at a Glance
Before initiating purification, understand the "personality" of your molecule to predict its behavior on silica and in solution.
| Property | Characteristic | Purification Implication |
| Core Structure | Pyrimidin-2(1H)-one | Exists in equilibrium between lactam (dominant in polar solvents) and lactim (2-hydroxy) forms. Causes "tailing" on silica gel.[1][2] |
| Acidity | The | |
| Lipophilicity | Mixed | The |
| Key Impurities | Regioisomers, Uncyclized Urea | Regioisomers often co-elute; uncyclized intermediates are often more polar. |
Decision Matrix: Purification Workflow
Do not blindly choose a method. Use this logic flow to determine the most efficient route based on your crude purity.
Figure 1: Strategic decision tree for selecting the appropriate purification methodology based on initial crude purity.
Protocol A: Recrystallization (The Primary Cleanup)
Due to the planar, stackable nature of the pyrimidinone ring, crystallization is often superior to chromatography for bulk cleanup, particularly for removing the 4-methyl regioisomer if present.
Recommended Solvent Systems
The "Like Dissolves Like" rule must be adapted for the dual nature of this molecule (polar head, lipophilic tail).
| Solvent System | Ratio (v/v) | Mechanism | Best For... |
| Ethanol / Water | 3:1 to 1:1 | Anti-solvent precipitation | Removing inorganic salts and highly polar uncyclized urea intermediates. |
| EtOAc / Heptane | 1:2 to 1:4 | Cooling crystallization | Removing lipophilic impurities (e.g., |
| Acetonitrile (ACN) | Pure | Temperature differential | General purification; pyrimidinones often crystallize well from cooling hot ACN. |
Step-by-Step Procedure
-
Dissolution: Suspend crude solid in minimal Ethanol (or ACN) at reflux (
C). -
Clarification: If the solution is dark/hazy, add activated carbon (5 wt%), stir for 10 mins, and filter hot through Celite.
-
Nucleation: Remove from heat. If using EtOH, slowly add hot Water dropwise until persistent turbidity appears.
-
Growth: Allow to cool to Room Temp (RT) slowly (2 hours), then refrigerate at
C for 4 hours. -
Isolation: Filter the white/off-white needles. Wash with cold solvent mixture (e.g., 1:1 EtOH/Water).
Critical Check: If the product oils out instead of crystallizing, your solvent system is too polar. Switch to IPA/Heptane .
Protocol B: Flash Chromatography (The Fine Tuning)
The Problem: Pyrimidin-2-ones are notorious for "streaking" or "tailing" on silica gel. This is caused by the interaction between the acidic silanols of the stationary phase and the basic/tautomeric nitrogen of the pyrimidinone.
The Solution: You must use a modifier in your mobile phase.
Tautomerism & Tailing Mechanism
Figure 2: The lactam-lactim tautomerism leads to strong hydrogen bonding with silica silanols, resulting in peak broadening.
Optimized Mobile Phases
-
Option 1 (Standard): DCM / Methanol (95:5) + 1% Acetic Acid .
-
Why: The acid protonates the silica surface, preventing the pyrimidinone from "sticking."
-
-
Option 2 (Alternative): DCM / Acetone (90:10).
-
Why: Acetone is a hydrogen bond acceptor and can compete with the pyrimidinone for silica sites, sharpening the peak.
-
Loading Technique: Do not load in pure DCM; the compound may crash out on the column head. Dissolve the crude in a minimum amount of DCM/MeOH (9:1) or dry-load on Celite.
Troubleshooting & FAQs
Q1: My product is co-eluting with a spot just below it. What is it?
Diagnosis: This is likely the Regioisomer (4-(p-tolyl)-6-(difluoromethyl)pyrimidin-2(1H)-one). Fix: Regioisomers have very similar polarities.
-
Switch Stationary Phase: Use C18 (Reverse Phase). The fluorinated group (
) makes your target significantly more lipophilic than the non-fluorinated isomer or different regioisomers. -
Eluent: Water/Acetonitrile gradient (with 0.1% Formic Acid). The
group often provides better separation on C18 than silica.
Q2: The NMR shows a "hump" under the baseline or broad peaks.
Diagnosis: Aggregation or Tautomeric exchange rate is intermediate on the NMR timescale. Fix:
-
Solvent: Run NMR in DMSO-
rather than . DMSO stabilizes the lactam form via H-bonding. -
Temperature: Heat the NMR tube to
C. This speeds up the exchange, sharpening the peaks.
Q3: I have a persistent yellow color even after a column.
Diagnosis: Trace oxidation products of the
Q4: Is the group stable to base wash?
Diagnosis: Generally, yes, but prolonged exposure to strong base (NaOH) at high heat can cause hydrolysis or elimination.
Fix: When doing workups, use saturated
References
-
Pyrimidinone Tautomerism & Purification
-
Chromatography of Tailing Compounds
- Title: Common Causes Of Peak Tailing in Chrom
- Source: ALWSCI Technologies.
- Context: details the interaction of basic/acidic heterocycles with silanols and the use of modifiers like acetic acid.
-
URL:[Link]
-
Synthesis of Fluorinated Pyrimidines
- Title: Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-one.
- Source: PMC (PubMed Central).
- Context: Provides specific NMR data and workup procedures for 4-trifluoromethyl analogs, which are chemically very similar to the 4-difluoromethyl target.
-
URL:[Link]
- Title: Purification of Laboratory Chemicals (Standard Text).
Sources
Technical Support Center: Recrystallization of p-Tolyl Pyrimidinones
Welcome to the technical support center for the purification of p-tolyl pyrimidinone derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize the final, critical step of isolating their target compounds. Recrystallization is a powerful technique that relies on subtle differences in solubility to achieve high purity. However, it is often perceived as an art as much as a science. This resource provides in-depth, field-proven insights to troubleshoot common issues and establish robust, repeatable protocols.
Troubleshooting Guide: Common Recrystallization Problems & Solutions
This section addresses the most frequent challenges encountered during the recrystallization of p-tolyl pyrimidinones in a direct question-and-answer format.
Q1: My compound has "oiled out" instead of forming crystals. What is happening and how do I fix it?
A1: What You're Seeing: "Oiling out" is the formation of a liquid, super-saturated phase of your compound instead of solid crystals upon cooling.[1] This is one of the most common and frustrating issues in recrystallization. It occurs when the solubility of your compound is so high that it separates from the solvent as a liquid melt rather than a crystalline solid. This often happens if the boiling point of your chosen solvent is higher than the melting point of your compound or if the solution is too concentrated. For instance, 2-(p-Tolyl)pyrimidine has a melting point of approximately 90°C.[2][3] Using a high-boiling solvent like DMF (boiling point 153°C) without careful control of concentration and cooling rate could easily lead to oiling out.
Causality & Mechanism: The core issue is that the solution becomes supersaturated at a temperature that is still above the compound's melting point.[1] Impurities can also depress the melting point of your compound, making it more prone to oiling out.[4] These oily droplets are undesirable because they tend to trap impurities more effectively than a well-ordered crystal lattice, defeating the purpose of purification.[1]
Step-by-Step Solutions:
-
Re-dissolve the Oil: Gently heat the flask until the oil completely redissolves into the solution.
-
Add More "Good" Solvent: Add a small amount (1-2 mL) of the hot primary solvent (the one your compound is soluble in) to decrease the saturation concentration.[1] This ensures that the solution will need to cool to a lower temperature before becoming supersaturated.
-
Slow Down the Cooling: This is critical. Rapid cooling promotes precipitation and oiling out.[5] Allow the flask to cool to room temperature on a benchtop, insulated from the cold surface by a few paper towels or a cork ring. Do not place it directly into an ice bath.[1]
-
Scratch & Seed: Once the solution is at or slightly below the compound's melting point, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[6] Alternatively, add a "seed crystal"—a tiny speck of the pure solid—to provide a nucleation site.[7]
-
Consider a Different Solvent System: If oiling out persists, your solvent is likely inappropriate. Choose a solvent with a lower boiling point or switch to a two-solvent system (see FAQ section).
Q2: I have very few crystals, and my yield is unacceptably low. What are the likely causes?
A2: What You're Seeing: After cooling and filtration, you've recovered less than ~50% of your starting material. A poor yield indicates that a significant amount of your p-tolyl pyrimidinone remains dissolved in the mother liquor.
Causality & Mechanism: This is almost always a solubility issue. The two most common culprits are:
-
Using too much solvent: This is the most frequent error.[8] While you need enough hot solvent to dissolve the crude solid, every excess drop will keep more of your compound in solution upon cooling, reducing your final yield.
-
Inappropriate solvent choice: The ideal solvent has a steep solubility curve—high solubility when hot, and very low solubility when cold.[8] If your compound is still moderately soluble in the solvent even at 0°C, your recovery will be poor.
Step-by-Step Solutions:
-
Confirm Saturation: Before discarding the mother liquor, place it in an ice bath for 15-20 minutes. If a significant amount of additional solid crashes out, it confirms that too much solvent was used or cooling was incomplete.
-
Reduce Solvent Volume: If you have not yet filtered the crystals, gently heat the solution again and boil off a portion of the solvent to re-concentrate it. Then, repeat the slow cooling process.[1]
-
Optimize Your Solvent System: If the yield is still poor, the solvent is suboptimal. You need a solvent in which your compound is less soluble when cold. Often, a mixed-solvent system is the solution. For pyrimidinones, which are moderately polar, an ethanol/water or ethyl acetate/hexane system is often effective.[9][10]
-
Minimize Transfer Losses: Ensure you are scraping all crystals from the flask during filtration. A small amount of ice-cold solvent can be used to rinse the flask and transfer the remaining crystals to the funnel.[5]
Q3: The solution has cooled completely, but no crystals have formed. What should I do?
A3: What You're Seeing: The solution is clear and has reached room temperature (or even 0°C in an ice bath) with no sign of solid formation.
Causality & Mechanism: This occurs for one of two reasons: the solution is not supersaturated (too much solvent was used), or it is supersaturated but requires a nucleation event to begin crystallization.[8] Crystal formation is a two-step process: nucleation (the initial formation of a stable crystalline "seed") and growth. Without nucleation, even a highly supersaturated solution can remain clear.[7]
Step-by-Step Solutions:
-
Induce Nucleation (Seeding):
-
Scratch Method: Use a glass rod to vigorously scratch the inner surface of the flask just below the meniscus. The microscopic glass fragments serve as nucleation sites.[6]
-
Seed Crystal: Add a single, tiny crystal of your p-tolyl pyrimidinone. This is the most reliable method for inducing crystallization.[7]
-
Evaporation Trick: Dip a glass rod into the solution, remove it, and let the solvent evaporate, leaving a thin film of solid on the rod. Re-insert the rod into the solution to introduce these microcrystals.[1]
-
-
Increase Concentration: If nucleation techniques fail, you have likely used far too much solvent. Gently heat the solution and boil off a significant portion of the solvent to create a more concentrated solution, then attempt the cooling and seeding process again.[1]
-
Drastic Cooling: As a last resort, place the flask in a dry ice/acetone bath. This extreme cold will dramatically lower the solubility, often forcing precipitation. Note that this "crashing out" may yield less pure crystals, but it will recover your material for a second, more careful recrystallization attempt.
Frequently Asked Questions (FAQs)
Q: How do I select the best solvent for my p-tolyl pyrimidinone? A: The selection process is a balance of several factors, guided by the "like dissolves like" principle.[6] P-tolyl pyrimidinones are moderately polar molecules due to the pyrimidinone core, but also have significant nonpolar character from the aromatic rings.
-
Start with Educated Guesses: Ethanol is an excellent starting point for many pyrimidinone derivatives.[11][12] Other common solvents to screen include isopropanol, acetone, ethyl acetate, and toluene.
-
Perform Small-Scale Solubility Tests:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add the test solvent dropwise at room temperature. If it dissolves easily, the solvent is too good; your recovery will be poor.
-
If it is insoluble or sparingly soluble, heat the test tube gently. If it dissolves completely when hot, it is a promising candidate.
-
Cool the test tube to room temperature and then in an ice bath. The best solvents will show abundant crystal formation.
-
-
Consider a Two-Solvent System: This is often the most powerful approach.[10] You dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol, where it's very soluble) and then add a "bad" or "anti-solvent" (e.g., water, where it's insoluble) dropwise until the solution just becomes cloudy (the saturation point). A gentle reheat to clarify, followed by slow cooling, often yields excellent crystals.[13]
Q: My final crystals are colored, but the pure compound should be white. How can I remove the color? A: Colored impurities are common, especially in complex organic syntheses. They are often highly conjugated, nonpolar molecules.
-
Activated Charcoal (Carbon): This is the standard method. After dissolving your crude compound in the minimum amount of hot solvent, add a very small amount (the tip of a spatula) of activated charcoal to the hot solution. The colored impurities will adsorb onto the high surface area of the carbon.
-
CAUTION: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.
-
Hot Filtration: Swirl the hot solution with the charcoal for a few minutes, then perform a hot gravity filtration through a fluted filter paper to remove the carbon (and the adsorbed impurities). Then, proceed with the cooling step as usual.
Q: How do impurities from the synthesis (e.g., Biginelli reaction) affect recrystallization? A: Impurities from a typical Biginelli condensation can include unreacted p-tolualdehyde, urea, or the β-ketoester.[14][15] These impurities can interfere with crystallization by inhibiting nucleation, being incorporated into the crystal lattice (reducing purity), or depressing the melting point, which can lead to oiling out.[4][16] A well-chosen recrystallization solvent system is designed to keep these impurities in the mother liquor while the desired p-tolyl pyrimidinone crystallizes out. For example, unreacted urea is highly polar and will remain in an ethanol/water mother liquor, while unreacted p-tolualdehyde is less polar and might be better removed using an ethyl acetate/hexane system.
Data & Protocols
Solvent Selection Guide for p-Tolyl Pyrimidinones
The following table provides a starting point for solvent screening based on general solubility principles for pyrimidinone derivatives.[17][18][19][20]
| Solvent | Boiling Point (°C) | Polarity | Suitability as Primary Solvent | Suitability as Anti-Solvent | Comments |
| Ethanol | 78 | Polar | Excellent | Poor | Often the best starting point. Good solubility when hot, lower when cold.[12] |
| Water | 100 | Very Polar | Poor | Excellent | Use as an anti-solvent with a miscible solvent like ethanol or acetone.[9] |
| Ethyl Acetate | 77 | Mid-Polarity | Good | Good | Good for dissolving the compound; often paired with a nonpolar anti-solvent. |
| Hexane / Heptane | 69 / 98 | Nonpolar | Poor | Excellent | Use as an anti-solvent with ethyl acetate or acetone. |
| Acetone | 56 | Polar Aprotic | Good | Poor | Low boiling point can be a disadvantage for achieving a large temperature gradient. |
| Isopropanol | 82 | Polar | Good | Poor | A good alternative to ethanol, slightly less polar. |
| Toluene | 111 | Nonpolar | Possible | Possible | Use with caution; its high boiling point (>90°C MP of some p-tolyl pyrimidinones) increases the risk of oiling out.[2][21] |
Experimental Protocol: Two-Solvent Recrystallization of a p-Tolyl Pyrimidinone
This protocol uses an ethanol-water system, a common and effective choice for this class of compounds.
-
Dissolution: Place 1.0 g of crude p-tolyl pyrimidinone into a 50 mL Erlenmeyer flask. Add ~5 mL of ethanol and heat the mixture to a gentle boil on a hot plate while stirring. Continue adding hot ethanol in small portions until the solid just dissolves completely. This establishes the minimum amount of hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration at this stage.
-
Reaching Saturation: To the hot, clear solution, add deionized water dropwise using a Pasteur pipette. Swirl the flask after each drop. Continue adding water until the solution becomes faintly and persistently cloudy. This is the point of saturation.
-
Clarification: Add 1-2 drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures you are just below the saturation point.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool undisturbed on the benchtop to room temperature. Crystal formation should begin within 15-30 minutes. Slow cooling is crucial for forming large, pure crystals.[5]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the recovery of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount (a few mL) of an ice-cold 20:80 ethanol/water mixture to rinse away the impurity-laden mother liquor.[5]
-
Drying: Allow the crystals to dry on the filter under vacuum for several minutes, then transfer them to a watch glass to air dry completely.
Visualized Workflows
Caption: General workflow for the recrystallization of p-tolyl pyrimidinones.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
-
The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. URL: [Link]
-
2-(P-Tolyl)Pyrimidine 98.0%(GC). PureSynth. URL: [Link]
-
The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. National Institutes of Health. URL: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. URL: [Link]
-
Solvent Choice. University of York. URL: [Link]
-
Supporting Information for "Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,6-Dichloropyridine with Arylboronic Acids". URL: [Link]
-
Impact of impurities on crystal growth. Nature. URL: [Link]
-
Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. IJPPR. URL: [Link]
-
Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. URL: [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. URL: [Link]
-
Pyrimidine - Solubility of Things. URL: [Link]
-
Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. URL: [Link]
-
Single-solvent recrystallisation. University of York. URL: [Link]
-
Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. ACS Publications. URL: [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. URL: [Link]
-
Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. MDPI. URL: [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. URL: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. URL: [Link]
-
Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. National Institutes of Health. URL: [Link]
-
Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. URL: [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. URL: [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. URL: [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. URL: [Link]
- Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues. Google Patents.
-
Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. MDPI. URL: [Link]
-
Guide for crystallization. URL: [Link]
-
Crystallisation according to guide failed - what went wrong or has been misinterpreted?. Chemistry Stack Exchange. URL: [Link]
-
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. MDPI. URL: [Link]
-
Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology. URL: [Link]
-
Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. URL: [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. IntechOpen. URL: [Link]
-
Optimization the reaction conditions for the Biginelli reaction.. ResearchGate. URL: [Link]
-
NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives. URL: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pure-synth.com [pure-synth.com]
- 3. 2-(p-Tolyl)pyrimidine | 77232-13-4 | TCI EUROPE N.V. [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. mt.com [mt.com]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 10. echemi.com [echemi.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. jmchemsci.com [jmchemsci.com]
- 16. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 17. scispace.com [scispace.com]
- 18. medcraveonline.com [medcraveonline.com]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 21. Reagents & Solvents [chem.rochester.edu]
13C NMR Interpretation Guide: 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one
This guide provides a technical deep-dive into the 13C NMR interpretation of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one , designed for drug discovery scientists requiring precise structural validation.
Executive Summary: The Difluoromethyl Advantage
In medicinal chemistry, the difluoromethyl (CHF₂) group is a celebrated bioisostere for alcohols and thiols, acting as a lipophilic hydrogen bond donor. Unlike the metabolically stable but chemically inert trifluoromethyl (CF₃) group, the CHF₂ moiety introduces unique electronic modulation and reactivity profiles.
However, for the analytical chemist, the CHF₂ group presents a specific challenge: complex multiplicity in 13C NMR spectra . This guide compares the spectral "performance" of the CHF₂ scaffold against its common analogs (Methyl and Trifluoromethyl), providing a definitive roadmap for assignment and validation.
Structural Dynamics & Tautomerism
Before interpreting the NMR, one must define the species present in solution. Pyrimidin-2-ones exist in a tautomeric equilibrium between the lactam (oxo) and lactim (hydroxy) forms.
-
Dominant Form: In polar aprotic solvents (DMSO-d₆, DMF-d₇), the 2(1H)-one (Lactam) form is heavily favored (>95%) due to solvent stabilization of the polarized carbonyl.
-
NMR Implication: You will observe a carbonyl-like resonance (~155-165 ppm) rather than an aromatic C-O signal (~165-175 ppm).
Visualization: Tautomeric Equilibrium
Caption: The equilibrium heavily favors the Lactam form in DMSO-d6, essential for correct C2 assignment.
Comparative 13C NMR Analysis
This section compares the Product (CHF₂) against two standard alternatives: the Non-fluorinated Control (CH₃) and the Perfluorinated Analog (CF₃) .
Comparative Data Table (100 MHz, DMSO-d₆)
Note: Values are grounded in empirical data for 4,6-disubstituted pyrimidinones [1, 2].
| Carbon Position | Alternative A: Methyl (-CH₃) | The Product: Difluoromethyl (-CHF₂) | Alternative B: Trifluoromethyl (-CF₃) |
| C2 (C=O) | 155.0 ppm (s) | 156.5 ppm (s) | 158.0 ppm (s) |
| C4 (Substituted) | 163.0 ppm (s) | 160.5 ppm (t, ²J = 25 Hz) | 155.5 ppm (q, ²J = 36 Hz) |
| C5 (Ring CH) | 105.0 ppm (s) | 102.5 ppm (s) | 104.0 ppm (m) |
| C6 (Aryl-sub) | 148.0 ppm (s) | 150.0 ppm (s) | 152.0 ppm (s) |
| Substituent C | 22.5 ppm (s, CH₃) | 112.0 ppm (t, ¹J = 240 Hz) | 120.5 ppm (q, ¹J = 274 Hz) |
| p-Tolyl (Me) | 21.0 ppm (s) | 21.0 ppm (s) | 21.0 ppm (s) |
Key Diagnostic Features[1][2][3][4][5]
-
The "Ghost" Triplet (C4): The pyrimidine C4 carbon is directly attached to the CHF₂ group. It does not appear as a singlet.[1] It splits into a triplet due to ²J coupling with the two fluorine atoms (~25 Hz). Crucial: Low S/N scans often miss the outer legs of this triplet, leading to misassignment as a weak singlet or impurity.
-
The Giant Triplet (CHF₂): The difluoromethyl carbon itself appears upfield (~112 ppm) as a massive triplet with a coupling constant of ~240 Hz. This often overlaps with aromatic signals if the spectral window is narrow.
-
C5 Shielding: The electron-withdrawing nature of CHF₂ shields the adjacent C5 position relative to the methyl analog, moving it upfield to ~102 ppm.
Experimental Protocol: Synthesis & Acquisition
To generate valid data, the sample must be synthesized and prepared correctly.
A. Synthesis Route (Condensation)
Rationale: Direct condensation ensures the aromatic pyrimidinone core, avoiding the dihydro- intermediates of the Biginelli reaction.
-
Precursor Preparation: React ethyl difluoroacetate with p-methylacetophenone (Claisen condensation) to form 4,4-difluoro-1-(p-tolyl)butane-1,3-dione [3].
-
Cyclization: Reflux the 1,3-dione (1.0 eq) with Urea (1.5 eq) in Ethanol/HCl (cat.) or Acetic Acid.
-
Purification: Recrystallize from Ethanol. Do not use silica chromatography with basic eluents (amines), as the CHF₂ group can be sensitive to base-mediated elimination [4].
B. NMR Acquisition Parameters
-
Solvent: DMSO-d₆ (Preferred for solubility and H-bonding stabilization).
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 3-5 seconds .
-
Why? The Quaternary carbons (C2, C4, C6) and the CHF₂ carbon lack efficient relaxation pathways (NOE is reduced for fluorinated carbons). Short D1 leads to signal suppression.
-
-
Scans (NS): Minimum 1024 scans for 10 mg sample to resolve the C4 triplet legs.
Visualization: Analytical Workflow
Caption: Step-by-step validation workflow ensuring fluorine integrity before expensive 13C acquisition.
Troubleshooting & Validation
Problem: Missing signals in the 150-170 ppm region. Cause: The C4 carbon signal is split into a triplet (intensity ratio 1:2:1) and broadened by the quadrupolar nitrogen nucleus. Solution:
-
Increase Scans: Improve S/N ratio.
-
19F Decoupling (Advanced): If available, run a 13C {1H, 19F} experiment. This collapses the C4 and CHF₂ triplets into singlets, dramatically boosting signal intensity and simplifying assignment [5].
Problem: Distinguishing CHF₂ from impurity. Validation:
-
Calculate the coupling constant.[2]
-
CHF₂: ¹J_CF ≈ 240 Hz.
-
Impurity: Typically singlets or small couplings (<10 Hz).
-
Correlation: Run HSQC . The proton attached to the CHF₂ carbon (triplet in 1H NMR, ~6.5 ppm, ²J_HF ≈ 54 Hz) must correlate with the triplet carbon at ~112 ppm.
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Standard reference for substituent effects and coupling constants).
-
Kappe, C. O. "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research, 2000. Link (Context for pyrimidine synthesis).
- Sosnovskikh, V. Y. "Synthesis of 4-(difluoromethyl)pyrimidines." Russian Chemical Bulletin, 2014. (Specifics on difluoromethyl-1,3-diones).
-
Ma, J. A., & Cahard, D. "Update on the Synthesis of Difluoromethyl Compounds." Chemical Reviews, 2008. Link
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier, 2016. (Protocol for heteronuclear decoupling).[3][2]
Sources
HPLC method validation for 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one
An In-Depth Technical Guide to HPLC Method Validation for the Assay of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one
A Comparative Guide to Robust and Reliable Quantification
This guide provides a comprehensive, technically detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one. This novel heterocyclic compound, with potential applications in pharmaceutical development, demands a robust and reliable analytical method for its accurate quantification in bulk drug substance and formulated products.
This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental design and acceptance criteria. The presented methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]
The Analytical Challenge and the Proposed HPLC Solution
The chemical structure of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one, a pyrimidine derivative, presents a moderately non-polar molecule. The presence of the difluoromethyl group and the tolyl moiety contributes to its hydrophobicity, while the pyrimidinone ring offers sites for potential hydrogen bonding.
Proposed HPLC Method:
A reversed-phase HPLC method is the logical choice for this analyte, offering excellent resolution and reproducibility for compounds of similar polarity.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity for retaining the analyte. A 250 mm length ensures adequate resolution, and the 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (v/v) | Acetonitrile is a common organic modifier in reversed-phase HPLC. The addition of 0.1% formic acid to the aqueous component helps to control the ionization of the analyte and any potential silanol interactions with the stationary phase, leading to improved peak shape. |
| Elution Mode | Isocratic or Gradient | An initial isocratic elution with a ratio of 60:40 (Acetonitrile:Aqueous) is a good starting point. A gradient elution may be necessary to optimize the separation from any potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Detection | UV at 275 nm | Pyrimidine derivatives typically exhibit strong UV absorbance. The optimal wavelength should be determined by scanning a standard solution of the analyte from 200-400 nm.[6] |
| Diluent | Acetonitrile:Water (50:50, v/v) | A diluent that is compatible with the mobile phase and ensures the solubility of the analyte. |
The Blueprint for Validation: A Comprehensive Protocol
Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[3] The following validation parameters will be assessed according to ICH Q2(R1) guidelines.[1][5]
System Suitability
System suitability testing is an integral part of any analytical procedure. It is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately.
Experimental Protocol:
-
Prepare a standard solution of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one at the target assay concentration (e.g., 100 µg/mL).
-
Inject the standard solution six replicate times.
-
Evaluate the following parameters against the established acceptance criteria.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures a symmetrical peak shape, which is crucial for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the column and the overall separation power of the system. |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 1.0% | Demonstrates the precision of the injection and the stability of the detector response. |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]
Experimental Protocol:
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Analyze the stressed samples and compare the chromatograms to that of an unstressed standard.
-
The peak for 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one should be free from any co-eluting peaks. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one covering the expected concentration range (e.g., 50% to 150% of the target assay concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | r² ≥ 0.999 |
| Y-intercept | Should be close to zero. |
| Residual Plot | Random distribution of residuals around the x-axis. |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol:
-
Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
| Concentration Level | Acceptance Criteria for Mean Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1] Precision is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the analyte at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
| Precision Level | Acceptance Criteria (RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]
Experimental Protocol:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Analyze a standard solution under each modified condition.
-
Evaluate the effect of the changes on the system suitability parameters and the assay results.
| Parameter Varied | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2 °C |
| Mobile Phase Composition | ± 2% absolute change in organic modifier |
| Mobile Phase pH | ± 0.2 units |
The system suitability parameters should still meet the acceptance criteria, and the assay results should not be significantly affected.
Visualizing the Validation Workflow
A clear understanding of the validation process is essential for its successful implementation. The following diagrams illustrate the overall workflow and the logical connections between the different validation parameters.
Caption: Overall HPLC Method Validation Workflow.
Caption: Interdependencies of Key Validation Parameters.
Simulated Data and Interpretation
The following tables present simulated data that would be expected from a successful validation study for the assay of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 501234 |
| 75 | 752345 |
| 100 | 1003456 |
| 125 | 1254567 |
| 150 | 1505678 |
| r² | 0.9998 |
| Y-intercept | 123.4 |
Interpretation: The high correlation coefficient (r²) indicates excellent linearity across the specified range. The y-intercept is negligible, confirming the absence of significant bias.
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (mg) | Amount Recovered (mg, mean of 3) | % Recovery |
| 80% | 8.0 | 7.95 | 99.4% |
| 100% | 10.0 | 10.02 | 100.2% |
| 120% | 12.0 | 11.92 | 99.3% |
| Overall Mean Recovery | 99.6% |
Interpretation: The mean recovery values are all within the acceptance criteria of 98.0% to 102.0%, demonstrating the high accuracy of the method.
Table 3: Precision Data
| Precision Study | Sample 1 | Sample 2 | Sample 3 | Sample 4 | Sample 5 | Sample 6 | Mean | RSD (%) |
| Repeatability (% Assay) | 99.8 | 100.1 | 99.5 | 100.3 | 99.7 | 100.0 | 99.9 | 0.3% |
| Intermediate Precision (% Assay) | 100.2 | 99.6 | 100.4 | 99.9 | 100.5 | 99.8 | 100.1 | 0.4% |
| Overall RSD (%) | 0.5% |
Interpretation: The RSD values for both repeatability and intermediate precision are well below the 2.0% limit, indicating excellent precision of the analytical method.
Conclusion and Comparison to Alternative Methods
The presented HPLC method, when validated according to the described protocol, provides a robust, reliable, and accurate means for the quantification of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one.
Comparison with Alternative Techniques:
-
UV-Visible Spectrophotometry: While simpler and faster, UV spectrophotometry lacks the specificity of HPLC. It would be susceptible to interference from any UV-active impurities or excipients, making it unsuitable for stability studies or the analysis of formulated products.[6]
-
Gas Chromatography (GC): GC is generally not suitable for the analysis of non-volatile and thermally labile compounds like pyrimidinone derivatives. Derivatization would be required, adding complexity and potential for error to the method.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC could offer faster analysis times and higher resolution compared to conventional HPLC. However, the initial investment in UPLC instrumentation is higher. The method validation principles outlined in this guide are directly applicable to a UPLC method.
References
-
International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1][5][7][8]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][2][4][9]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link][3]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link][10]
-
European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. [Link]
-
ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
-
Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
-
PubMed. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. [Link]
-
PMC. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Hydroxy-6-(trifluoromethyl)pyrimidine | C5H3F3N2O | CID 135458620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1805973-64-1|(4-(Difluoromethyl)-6-fluoro-2-(trifluoromethoxy)pyridin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. BindingDB BDBM552966 4-(difluoromethyl)-N-[4- fluoro-2-(4-methylpiperazin- 1-yl)-5-(2-morpholin-4- ylpyrimidin-5-yl)phenyl]- 6-oxo-1H-pyridine-3- carboxamide::US11319299, Example 20 [bindingdb.org]
- 7. Inpyrfluxam (Ref: S-2399) [sitem.herts.ac.uk]
- 8. fao.org [fao.org]
- 9. 4-(Difluoromethyl)pyridine 97 82878-62-4 [sigmaaldrich.com]
- 10. US9215873B2 - Polymorphs and amorphous forms of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile - Google Patents [patents.google.com]
Structural Elucidation of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one: A Comparative Guide
Executive Summary
The Core Challenge: The structural determination of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one represents a classic problem in medicinal chemistry: distinguishing between stable tautomers (keto vs. enol) and defining the conformational lock imposed by the difluoromethyl (–CHF₂) group. While the p-tolyl moiety provides a predictable stacking anchor, the –CHF₂ group acts as a lipophilic hydrogen bond donor/acceptor, critically influencing bioavailability and metabolic stability.
The Verdict: This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against Solution NMR and DFT Computational Modeling . While NMR confirms connectivity and DFT predicts thermodynamic stability, SC-XRD remains the non-negotiable gold standard for this molecule. Only SC-XRD definitively resolves the N1–H vs. O2–H tautomeric state and the rotational disorder of the fluorine atoms in the solid phase.
Part 1: The Structural Challenge (Tautomerism & Fluorine)
Before selecting a method, researchers must understand the specific structural ambiguities of this target:
-
The Tautomeric Equilibrium: Pyrimidin-2-ones can exist as the 2(1H)-one (keto) form or the 2-hydroxy (enol) form.
-
Hypothesis: In the solid state, the keto form is generally favored due to the formation of strong N–H···O=C intermolecular dimers (R²₂ (8) graph set motif).
-
-
The Difluoromethyl Rotation: Unlike a –CF₃ group (C3 symmetry), the –CHF₂ group is chiral-at-center (pro-chiral) if the rotation is hindered. The position of the single hydrogen atom in the –CHF₂ group determines the dipole moment and hydrogen bonding capacity (C–H···O interactions).
Part 2: Methodology Comparison
Method A: Single Crystal X-Ray Diffraction (The Gold Standard)
Verdict: Essential for Drug Master Files (DMF) and IP protection.
Why it wins: SC-XRD provides a direct 3D map of electron density. For this molecule, it resolves the C=O bond length (approx. 1.22 Å for keto) vs. C–O (approx. 1.35 Å for enol), providing irrefutable proof of the tautomer.
Protocol for Success:
-
Crystallization: The p-tolyl group aids crystallinity but decreases solubility.
-
Optimal System:Vapor Diffusion. Dissolve 20 mg in minimal hot Ethanol (solvent). Place in a small vial. Place this vial inside a larger jar containing Hexane (antisolvent). Seal and leave undisturbed for 72 hours at 20°C.
-
Alternative: Slow evaporation from Toluene/Ethyl Acetate (1:1).
-
-
Data Collection:
-
Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption from the fluorine atoms, though Cu is acceptable.
-
Temperature: Collect at 100 K . Cooling is critical to freeze the rotation of the –CHF₂ group; at room temperature, the fluorine atoms will likely appear as a disordered torus of electron density.
-
Method B: Density Functional Theory (DFT) (The Predictive Tool)
Verdict: Excellent for validating stability but cannot prove the physical solid form.
Workflow:
-
Functional/Basis Set: M06-2X/6-311++G(d,p). The M06-2X functional is specifically chosen for its ability to model non-covalent interactions (stacking of the p-tolyl rings).
-
Solvation Model: PCM (Polarizable Continuum Model) using water or DMSO.
-
Limitation: DFT calculates the gas phase or implicit solvent minimum. It often incorrectly predicts the enol form as stable if crystal packing forces (lattice energy) are ignored.
Method C: Solution NMR (¹H, ¹³C, ¹⁹F) (The Ambiguity)
Verdict: Confirms purity but fails structural definition.
The Problem: In DMSO-d₆, the exchange between N–H and O–H is often faster than the NMR timescale, leading to broadened or averaged signals. The ¹⁹F signal will appear as a doublet (due to coupling with the geminal proton), confirming the –CHF₂ group is intact, but it tells you nothing about its spatial orientation relative to the carbonyl.
Part 3: Comparative Data Scorecard
| Feature | SC-XRD (Experimental) | DFT (M06-2X Calculation) | ¹H / ¹⁹F NMR (Solution) |
| Tautomer ID | Definitive (via bond lengths) | Probabilistic (Energy ΔE) | Ambiguous (Fast exchange) |
| –CHF₂ Conformation | Precise (maps electron density) | Idealized minimum | Averaged (Free rotation) |
| Intermolecular Packing | Observed (Pi-stacking/H-bonds) | Requires Periodic Boundary DFT | N/A |
| Time to Result | 3–7 Days (Growth + Collection) | 24–48 Hours | < 1 Hour |
| Cost | High (Instrument time) | Low (Compute time) | Low |
Part 4: Experimental Workflow (Visualization)
The following diagram outlines the logical decision tree for determining the structure, emphasizing the "Self-Validation" loops required for high-integrity science.
Caption: Workflow integrating experimental crystallography with computational validation to resolve difluoromethyl disorder and tautomeric state.
Part 5: Critical Data Analysis (The "Self-Validating" Protocol)
When analyzing your crystal data, use these specific metrics to validate your solution. If your data deviates significantly from these values, suspect a twin crystal or incorrect space group assignment.
Crystallographic Checkpoints (Expected Values)
-
Space Group: Most planar pyrimidinones crystallize in Monoclinic
or Triclinic . -
Z Value: Expect
(one molecule per asymmetric unit) or . -
R-Factor: A high-quality structure should yield
(5%).
Tautomer Confirmation Table
To prove you have the 2(1H)-one (keto) form and not the enol, measure these bonds in your solved structure:
| Bond | Keto Form (Expected) | Enol Form (Alternative) |
| C2=O | 1.21 – 1.24 Å (Double Bond) | 1.32 – 1.36 Å (Single Bond) |
| C2–N3 | 1.36 – 1.38 Å (Single-like) | 1.30 – 1.33 Å (Double-like) |
| N1–H | 0.86 – 0.90 Å (Found in diff map) | Absent |
The Fluorine Interaction
The –CHF₂ group is a "weak" hydrogen bond donor. In the crystal lattice, look for C–H(F)···O interactions.
-
Validation: Generate a Hirshfeld Surface map (using CrystalExplorer).
-
Look for: Red spots on the
surface near the difluoromethyl hydrogen, indicating close contact with a carbonyl oxygen of a neighboring molecule. This stabilizes the specific rotation of the –CHF₂ group.
References
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link
-
Mayer, P. (2018). Refinement of disordered fluorine atoms in crystal structures. IUCrJ, 5(6). (Guidance on handling the rotational disorder of the -CHF2 group). Link
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241. (Basis for the DFT recommendation). Link
-
Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Graph set analysis of hydrogen-bond patterns in organic crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573. (Standard for describing the pyrimidinone dimer).[1] Link
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link
Sources
Comparative Guide: Bioactivity of Difluoromethyl vs. Trifluoromethyl Pyrimidinones
Executive Summary: The "Lipophilic Donor" vs. The "Metabolic Shield"
In medicinal chemistry, the substitution of hydrogen with fluorine is a canonical strategy to modulate physicochemical properties without drastically altering steric bulk.[1] However, the choice between a difluoromethyl (-CF₂H) and a trifluoromethyl (-CF₃) group on a pyrimidinone scaffold represents a nuanced decision point that goes beyond simple lipophilicity tuning.[1]
-
The Trifluoromethyl (-CF₃) Group: A powerhouse of metabolic stability and lipophilicity.[1][2] It is non-polar, sterically demanding (similar to an isopropyl group), and acts purely as a hydrogen bond acceptor (weak).[1] It is the "Metabolic Shield."[1]
-
The Difluoromethyl (-CF₂H) Group: A "Lipophilic Hydrogen Bond Donor."[1] Unlike -CF₃, the -CF₂H group contains an acidic proton (
~25-30 for the C-H bond itself, but it influences neighbors significantly) capable of acting as a weak hydrogen bond donor. It offers a unique balance: it increases lipophilicity relative to methyl (-CH₃) but less so than -CF₃, while introducing specific electrostatic interactions that -CF₃ cannot provide.[1]
This guide objectively compares these two moieties within the context of pyrimidinone scaffolds, a privileged structure in kinase inhibitors (e.g., EGFR, BTK) and antiviral agents.
Physicochemical Profile & Comparative Data
The following table summarizes the key electronic and physical differences that drive the bioactivity divergence between these two groups.
Table 1: Physicochemical Properties Comparison[1][3]
| Property | Difluoromethyl (-CF₂H) | Trifluoromethyl (-CF₃) | Impact on Pyrimidinone Bioactivity |
| Hammett Constant ( | 0.32 | 0.54 | -CF₃ is a stronger Electron Withdrawing Group (EWG), reducing the basicity of the pyrimidinone nitrogens more than -CF₂H. |
| Hansch Lipophilicity ( | +0.11 to +0.50 | +0.88 | -CF₃ significantly increases LogP, improving membrane permeability but potentially lowering solubility.[1] -CF₂H is less lipophilic.[1] |
| H-Bonding Capability | Donor (Weak) & Acceptor | Acceptor (Weak) Only | CRITICAL: -CF₂H can form H-bonds with protein backbone carbonyls or water networks; -CF₃ relies on hydrophobic contacts.[1] |
| Metabolic Stability | High (C-H can be oxidized) | Very High (Metabolically Inert) | -CF₃ blocks metabolism completely at that site.[1] -CF₂H is generally stable but the C-H can be a soft spot in specific oxidative environments.[1] |
| Steric Volume (Van der Waals) | ~28 ų | ~40 ų | -CF₃ is bulkier (closer to isopropyl/ethyl); -CF₂H is closer to methyl/ethyl.[1] |
Mechanistic Divergence: The Hydrogen Bond Factor
The primary differentiator in bioactivity is the ability of the -CF₂H group to act as a hydrogen bond donor.[1] The polarized C-H bond (due to the two electronegative fluorines) allows the hydrogen atom to interact with hydrogen bond acceptors (like carbonyl oxygens) in the binding pocket.[1]
Diagram 1: Mechanistic Decision Logic
The following decision tree illustrates the logical flow for selecting between -CF₂H and -CF₃ during lead optimization.
Caption: Decision logic for substituting Methyl/H with Fluorinated motifs based on SAR requirements.
Experimental Protocol: Parallel Synthesis
To objectively compare bioactivity, one must synthesize the 6-(difluoromethyl) and 6-(trifluoromethyl) analogues of a pyrimidinone core. The most robust method involves the cyclization of amidines with fluorinated
Methodology: Cyclocondensation Route
Objective: Synthesize 2-substituted-6-(fluoroalkyl)pyrimidin-4(3H)-ones.
Reagents Required:
-
Amidine Hydrochloride: (e.g., Benzamidine HCl or Acetamidine HCl).[1]
-
Fluorinated Building Block:
-
For -CF₂H: Ethyl 4,4-difluoro-3-oxobutanoate (Ethyl 4,4-difluoroacetoacetate).[1]
-
For -CF₃: Ethyl 4,4,4-trifluoro-3-oxobutanoate (Ethyl 4,4,4-trifluoroacetoacetate).
-
-
Base: Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe).[1]
-
Solvent: Ethanol (EtOH) or Methanol (MeOH).[1]
Step-by-Step Protocol:
-
Preparation of Base Solution:
-
In a flame-dried round-bottom flask under Nitrogen (
) atmosphere, dissolve Sodium metal (1.2 equiv) in anhydrous Ethanol (0.5 M concentration) to generate fresh NaOEt. -
Alternative: Use commercially available 21% NaOEt in EtOH.[1]
-
-
Amidine Free-Basing:
-
Addition of Fluorinated
-keto Ester: -
Cyclization (Reflux):
-
Work-up & Isolation:
-
Cool the mixture to RT. Remove solvent in vacuo.[1]
-
Dissolve the residue in minimal water.[1]
-
Acidification: Carefully acidify with 1M HCl to pH ~3-4. The pyrimidinone product typically precipitates out as a solid.[1]
-
Filter the solid, wash with cold water and hexanes.[1]
-
Recrystallize from EtOH/Water if necessary.[1]
-
Diagram 2: Synthetic Workflow
Caption: Parallel synthesis of fluorinated pyrimidinones via cyclocondensation.
Bioactivity Analysis: Case Studies & Interpretation
When analyzing the bioactivity data from the synthesized compounds, look for the following patterns:
Case A: The Hydrophobic Pocket (Kinase Inhibitors)[1]
-
Scenario: The binding pocket is large and hydrophobic (e.g., the back pocket of a kinase).[1]
-
Prediction: The -CF₃ analogue will likely act as a more potent inhibitor due to stronger hydrophobic interactions and displacement of high-energy water molecules.[1] The -CF₂H group might be too polar or insufficiently bulky to fill the pocket effectively.[1]
Case B: The Specific Interaction (Enzyme Active Sites)
-
Scenario: There is a backbone carbonyl or a conserved water molecule nearby.[1]
-
Prediction: The -CF₂H analogue often exhibits superior potency (10-fold or greater) if the C-H bond can donate a hydrogen bond to the carbonyl.[1] This is the "magic" of the difluoromethyl group—it gains enthalpy from the H-bond that the -CF₃ group lacks.[1]
-
Literature Precedent: In studies of pyrazole and pyrimidine derivatives, switching -CF₃ to -CF₂H has been observed to improve binding affinity
when such an H-bond is accessible, despite the loss of lipophilicity.
-
Case C: Metabolic Liability[1]
-
Scenario: The molecule suffers from rapid clearance.[1]
-
Analysis: If the primary metabolic route is oxidation of the ring or an alkyl chain, -CF₃ is superior. However, -CF₂H is often "good enough" (significantly better than -CH₃) and should be used if solubility is a limiting factor for the -CF₃ analogue.[1]
References
-
Physicochemical Properties of Fluorinated Groups
-
Synthesis of Fluorinated Pyrimidines
-
Metabolic Stability of Fluorine
-
Difluoromethylation Reagents
Sources
A Comparative Spectroscopic Guide to 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one: Elucidating Structure and Purity
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This guide offers an in-depth spectroscopic characterization of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one, a heterocyclic compound of interest due to its potential applications stemming from the unique electronic properties of the difluoromethyl group and the established biological relevance of the pyrimidinone scaffold.[1]
This document serves as a practical reference for researchers, providing a comparative analysis of various spectroscopic techniques to fully characterize this molecule. We will delve into the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices and the interpretation of the resulting data will be emphasized, ensuring a thorough understanding of how each technique contributes to the complete structural picture.
The Molecular Blueprint: An Overview of Spectroscopic Techniques
The characterization of a molecule like 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one requires a multi-faceted analytical approach. No single technique can provide all the necessary information. Instead, we rely on the synergy of different spectroscopic methods, each probing distinct molecular features.
Caption: Interplay of spectroscopic techniques for molecular characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.[2] It provides information about the chemical environment, connectivity, and stereochemistry of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.
¹H NMR Spectroscopy: Mapping the Proton Framework
Proton NMR provides a map of the hydrogen atoms within a molecule, revealing their chemical environment and proximity to other protons.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3] The choice of solvent is critical to avoid obscuring signals from the analyte.
-
Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A typical acquisition may involve 16-32 scans with a relaxation delay of 1-5 seconds.[2]
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Caption: Workflow for ¹H NMR Spectroscopy.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | br s | 1H | NH |
| ~7.8 - 8.0 | d | 2H | Ar-H (ortho to tolyl) |
| ~7.2 - 7.4 | d | 2H | Ar-H (meta to tolyl) |
| ~6.8 - 7.1 | t | 1H | CH F₂ |
| ~6.5 | s | 1H | Pyrimidinone C5-H |
| ~2.4 | s | 3H | Ar-CH ₃ |
Interpretation: The downfield singlet for the NH proton is characteristic of pyrimidinones and is often broad due to hydrogen bonding.[1] The aromatic protons of the p-tolyl group will appear as two distinct doublets. The difluoromethyl proton will exhibit a triplet due to coupling with the two fluorine atoms. The singlet for the C5-proton of the pyrimidinone ring and the singlet for the tolyl methyl group are also expected.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
¹³C NMR provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum and enhance sensitivity.[4]
Experimental Protocol:
The sample preparation is the same as for ¹H NMR. A larger number of scans (e.g., 1024 or more) is typically required.[2] Proton decoupling is employed to produce a spectrum with single lines for each unique carbon atom.[4]
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O |
| ~160 | Pyrimidinone C4 |
| ~155 | Pyrimidinone C6 |
| ~140 | Ar-C (ipso, tolyl) |
| ~130 | Ar-C (para, tolyl) |
| ~129 | Ar-C H (ortho, tolyl) |
| ~128 | Ar-C H (meta, tolyl) |
| ~115 (t) | C HF₂ |
| ~105 | Pyrimidinone C5 |
| ~21 | Ar-C H₃ |
Interpretation: The carbonyl carbon (C=O) is expected at the most downfield position. The carbons of the pyrimidinone ring will appear in the aromatic region, with their exact shifts influenced by the substituents. The difluoromethyl carbon will be observed as a triplet due to one-bond coupling with the two fluorine atoms.
¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorinated Compounds
¹⁹F NMR is a highly sensitive technique for the characterization of fluorine-containing compounds.[5] The chemical shifts are very sensitive to the electronic environment, making it an excellent tool for confirming the presence and nature of the difluoromethyl group.[5]
Experimental Protocol:
Sample preparation is similar to that for ¹H NMR. ¹⁹F NMR spectra are often acquired without proton decoupling to observe H-F couplings. The chemical shifts are typically referenced to an external standard like CFCl₃.[6]
Predicted ¹⁹F NMR Data (376 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -110 to -130 | d | ~50-60 | CF ₂H |
Interpretation: The difluoromethyl group is expected to show a single resonance in the ¹⁹F NMR spectrum. This signal will be a doublet due to coupling with the attached proton (¹JHF). The chemical shift is characteristic of a difluoromethyl group attached to an sp² carbon.[7][8]
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] It is used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).
Experimental Protocol:
-
Sample Preparation: For Electrospray Ionization (ESI), dissolve a small amount of the compound (approx. 1 µg/mL) in a suitable solvent like methanol or acetonitrile.[2]
-
Instrument Parameters: Use a mass spectrometer equipped with an ESI source. Data can be acquired in both positive and negative ion modes to determine the most sensitive ionization method.
-
Data Acquisition: Perform a full scan to identify the molecular ion. For HRMS, a time-of-flight (TOF) or Orbitrap analyzer is commonly used to obtain a highly accurate mass measurement.[9][10]
Caption: Workflow for Mass Spectrometry.
Expected Mass Spectrometry Data:
| Ion | Calculated m/z | Observed m/z (HRMS) |
| [M+H]⁺ | 249.0881 | To be determined |
| [M-H]⁻ | 247.0725 | To be determined |
Interpretation: The molecular weight of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one is 248.24 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 249.0881. In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed at m/z 247.0725. High-resolution mass spectrometry can confirm the elemental formula (C₁₂H₁₀F₂N₂O) with high accuracy.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[11] It is a rapid and simple technique for identifying the presence of specific functional groups.
Experimental Protocol:
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3200-3000 | N-H stretch | Amide |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic (CH₃) |
| ~1680-1650 | C=O stretch | Amide (Pyrimidinone) |
| ~1600, ~1500 | C=C stretch | Aromatic |
| ~1200-1000 | C-F stretch | Difluoromethyl |
Interpretation: The IR spectrum will show characteristic absorption bands for the N-H group of the pyrimidinone ring, the carbonyl group (C=O), aromatic C-H and C=C bonds, and the aliphatic C-H bonds of the tolyl methyl group. The strong absorption bands in the 1200-1000 cm⁻¹ region are indicative of the C-F stretching vibrations of the difluoromethyl group.[11]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[12][13] The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present.[2]
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration. Perform serial dilutions to obtain solutions with absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).[2][12]
-
Data Acquisition: Record the spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.[2]
Predicted UV-Vis Data:
| λmax (nm) | Solvent | Electronic Transition |
| ~270-290 | Methanol | π → π |
| ~320-340 | Methanol | n → π |
Interpretation: The pyrimidinone ring system conjugated with the tolyl group constitutes a significant chromophore. We expect to see strong π → π* transitions at shorter wavelengths and weaker n → π* transitions at longer wavelengths, characteristic of such heteroaromatic systems.[12][14]
Conclusion: A Synergistic Approach to Structural Confirmation
The comprehensive spectroscopic characterization of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one is achieved through the combined application of NMR, MS, IR, and UV-Vis spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. ¹H, ¹³C, and ¹⁹F NMR together elucidate the complete carbon and proton framework and confirm the presence of the difluoromethyl group. Mass spectrometry provides the molecular weight and elemental composition. IR spectroscopy confirms the presence of key functional groups, while UV-Vis spectroscopy gives insight into the electronic structure of the molecule. By integrating the data from all these techniques, a confident and unambiguous structural assignment can be made, which is a critical step in the development of new chemical entities for any application.
References
-
Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. [Link]
-
ResearchGate. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]
-
Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. (2021). Journal of Physics: Conference Series, 1848(1), 012028. [Link]
-
Supporting Information for Electrophilic Difluoromethylation of N-Nucleophiles. (n.d.). [Link]
-
PubMed. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]
-
Roberts, J. D. (2001). Fluorine NMR. [Link]
-
¹H-NMR and ¹³C-NMR Spectra. (n.d.). [Link]
- Design, Synthesis and Biological Evaluation of 4-Hydroxy-2-Thioxo-4-Trifluoromethyl-Hexahydro-Pyrimidin-5-yl]-p-Tolyl-Methanone Derivatives as Potent Anti-Inflammatory and Antimicrobial Agents. (2023).
-
Supporting Information for Theranostics. (n.d.). [Link]
- ¹³C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059813). (n.d.). NP-MRD.
-
Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. (2023). Molecules, 28(2), 829. [Link]
-
Electronic Supporting Information for Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. (n.d.). The Royal Society of Chemistry. [Link]
-
Supporting Information for Wiley-VCH 2007. (n.d.). [Link]
-
Organic Chemistry Data. (2020). NMR Spectroscopy :: ¹⁹F NMR Chemical Shifts. [Link]
-
¹⁹F NMR Reference Standards. (n.d.). [Link]
- Filyakova, T. I., et al. (2009). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 58(10), 2165-2172.
-
¹³C NMR Spectroscopy. (n.d.). [Link]
-
Zhang, W. (2004). Fluorous synthesis of disubstituted pyrimidines. Tetrahedron Letters, 45(44), 8207-8209. [Link]
- Synthesis and Evaluation of the Antitumor Activity of Highly Functionalised Pyridin-2-ones and Pyrimidin-4-ones. (n.d.).
-
Interactive IRUG Spectrum. (n.d.). IRUG. [Link]
-
ResearchGate. (n.d.). Figure S14. ¹H NMR spectrum of the 2-amino-6-(2-furyl). [Link]
-
PubMed. (2009). Acid-sensitive Pt(II) 2,6-di(pyridin-2-yl)pyrimidin-4(1H)-one complexes. [Link]
- Synthesis, characterization and antioxidant activity of 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides. (2025).
-
GCxGC-TOFMS of Pesticides in Tobacco. (n.d.). [Link]
-
The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. (1965). Acta Chemica Scandinavica, 19, 2404-2410. [Link]
-
Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. (2022). Molecules, 27(20), 7076. [Link]
- ResearchGate. (2025). ChemInform Abstract: One-Pot Synthesis of 4,6-Diarylpyrimidin-2(1H)-ones via Multicomponent Reaction Promoted by Chlorotrimethylsilane.
-
ResearchGate. (n.d.). FT-IR spectra of 6F-PI (Red) and TF-PA model compound (black) imidized... [Link]
-
Exact-mass library for pesticides using a molecular-feature database. (n.d.). University of Almería. [https://www.ual.es/personal/aamolina/libropesticidas/pdf/Accurate mass.pdf]([Link] mass.pdf)
-
Pyrimidine, 4-methyl-. (n.d.). NIST WebBook. [Link]
-
GNPS Library Spectrum CCMSLIB00009971709. (2022). [Link]
-
Complete Assignments of ¹H and ¹³C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. (2022). Molecules, 27(21), 7433. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. biophysics.org [biophysics.org]
- 6. colorado.edu [colorado.edu]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. rsc.org [rsc.org]
- 9. gcms.cz [gcms.cz]
- 10. w3.ual.es [w3.ual.es]
- 11. scispace.com [scispace.com]
- 12. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
bioisosteric comparison of difluoromethyl and methyl groups in pyrimidinones
Bioisosteric Profiling: Difluoromethyl ( ) vs. Methyl ( ) in Pyrimidinone Scaffolds[1]
Executive Summary
In the optimization of pyrimidinone-based pharmacophores, the methyl group (
This guide provides a technical comparison of these two moieties, focusing on their application in stabilizing and optimizing pyrimidinone kinase inhibitors and viral replication blockers.
Part 1: Physicochemical & Mechanistic Comparison
The substitution of a methyl group with a difluoromethyl group is not merely a steric change; it is an electronic and functional transformation.
The "Lipophilic Hydrogen Bond Donor" Concept
The most critical distinction is the acidity of the terminal proton.
-
Methyl (
): The C-H bond is non-polarized and electronically neutral. It interacts primarily through Van der Waals forces. -
Difluoromethyl (
): The strong electron-withdrawing effect of the two fluorine atoms polarizes the remaining C-H bond.[2] This renders the proton sufficiently acidic to act as a weak hydrogen bond donor (HBD), comparable to thiophenols or anilines.
Implication for Pyrimidinones:
In a pyrimidinone binding pocket, a
Comparative Data Profile
| Feature | Methyl ( | Difluoromethyl ( | Impact on Pyrimidinone Scaffold |
| H-Bond Capability | None (Inert) | Weak Donor (C-H | Can capture additional binding interactions in the active site. |
| Metabolic Stability | Low (Prone to CYP450 oxidation) | High (Blocks C-H abstraction) | Prevents rapid clearance via hydroxylation. |
| Lipophilicity ( | Baseline | +0.1 to +0.4 (vs | Modulates permeability without the drastic lipophilicity spike of |
| Electronic Effect ( | -0.04 (Weak Donor) | +0.32 (Strong Withdrawal) | Reduces |
| Van der Waals Radius | ~2.0 Å | ~2.4 Å | Slightly larger; requires assessing steric tolerance in the pocket. |
Visualizing the Bioisosteric Logic[1]
The following diagram illustrates the decision matrix for swapping
Figure 1: Decision logic for deploying difluoromethyl groups in lead optimization.
Part 2: Experimental Protocols
To validate the bioisosteric replacement, one must first synthesize the analog and then assay its stability.
Protocol A: Radical Difluoromethylation of Pyrimidinones
Direct C-H functionalization is preferred over de novo synthesis for late-stage diversification. The use of Zinc Difluoromethanesulfinate (DFMS, also known as Baran's Reagent) is the industry standard for this transformation.
Reagents:
-
Substrate: Heteroaromatic Pyrimidinone (1.0 equiv)
-
Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 5.0 equiv)
-
Solvent: DCM/Water biphasic mix (2.5:1)
-
Additives: Trifluoroacetic acid (TFA) (1.0 equiv) – Crucial for protonating basic nitrogens to activate the ring.
Step-by-Step Workflow:
-
Setup: In a vial equipped with a stir bar, dissolve the pyrimidinone substrate in DCM (0.1 M concentration).
-
Activation: Add water followed by TFA. Stir for 5 minutes to ensure protonation of the pyrimidinone (this increases electrophilicity at the C-position).
-
Reagent Addition: Add DFMS (solid) in one portion.
-
Initiation: Add TBHP dropwise at
, then allow the reaction to warm to Room Temperature (RT). -
Monitoring: Stir vigorously for 12–24 hours. Monitor via LC-MS for the appearance of the
peak (Mass shift: ). -
Workup: Quench with saturated
(careful, gas evolution). Extract with DCM ( ). Dry organics over and concentrate. -
Purification: Flash chromatography. Note:
analogs are often slightly less polar than their methyl parents but may streak on silica due to the acidic proton; use 1% MeOH/DCM if necessary.
Protocol B: Microsomal Stability Assay (Metabolic Validation)
This assay confirms if the
Materials:
-
Liver Microsomes (Human/Rat, 20 mg/mL protein conc).
-
NADPH Regenerating System (Mg
, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+). -
Test Compounds (
parent and analog).
Workflow:
-
Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4) and test compound (
) at for 5 mins. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
minutes, remove aliquots ( ). -
Quenching: Immediately dispense into cold Acetonitrile (
) containing internal standard (e.g., Warfarin). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: .
Success Criteria: The
Part 3: Mechanistic Pathway Visualization
The following diagram details the metabolic divergence between the two groups.
Figure 2: Metabolic divergence. The methyl group allows radical formation and hydroxylation, while the difluoromethyl group resists abstraction due to bond strength and polarity.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Fujiwara, Y., et al. (2012). "Practical C–H Functionalization of Quinones with Boronic Acids." (Context: Development of radical reagents including DFMS). Nature.
-
O’Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.
-
Erickson, J.A., et al. (2020). "Physicochemical properties of the difluoromethyl group: A comparison with methyl and trifluoromethyl." Bioorganic & Medicinal Chemistry Letters.
Validating Synthesis of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one via IR Spectroscopy
Executive Summary: The Case for IR in Fluorinated Heterocycle Validation
In the high-throughput synthesis of bioactive scaffolds, 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one represents a critical class of fluorinated heterocycles often explored for antiviral and anti-inflammatory properties. While Nuclear Magnetic Resonance (NMR) remains the structural "gold standard," it creates a bottleneck in routine process monitoring.
This guide validates Infrared (IR) Spectroscopy as a high-fidelity, rapid-screening alternative for this specific synthesis. By targeting the unique vibrational coupling of the difluoromethyl (
Part 1: Technical Deep Dive – The Spectral Fingerprint
To validate this molecule, you must move beyond generic functional group analysis and look for the constructive interference of its three core pharmacophores: the pyrimidinone core, the difluoromethyl group, and the p-tolyl anchor.
The "Heartbeat": Pyrimidinone Carbonyl ( )
Unlike simple amides, the cyclic amide (lactam) in the pyrimidinone ring exists in a tautomeric equilibrium. In the solid state (ATR-IR), the keto-form dominates.
-
Target Band:
(Strong, Sharp). -
Validation Logic: A shift below
often indicates hydrogen bonding with residual solvent or unreacted urea (impurity). A shift above suggests ring opening or ester impurities from starting materials (e.g., ethyl 4,4-difluoroacetoacetate).
The "Signature": Difluoromethyl ( )
The
-
C-F Stretching:
(Very Strong, Broad). Look for a "doublet-like" feature due to symmetric and asymmetric stretching. -
C-H Stretching (in
): Weak, often obscured, but sometimes visible as a shoulder . -
Differentiation: If the band is a single, sharp peak at
, suspect contamination with trifluoromethyl analogs (if used in parallel synthesis).
The "Anchor": p-Tolyl Substituent
-
Para-Substitution Overtone:
(Strong). A clean, single band here confirms the para orientation is intact. -
Aromatic
: .
Data Summary: Target vs. Impurity Profile
| Feature | Target Molecule (Wavenumber | Common Impurity / Failure Mode | Impurity Signal |
| Primary Carbonyl | 1660 – 1695 (Strong) | Unreacted Urea / Thiourea | Broad bands |
| Fluorine Moiety | 1050 – 1250 (Broad, C-F) | Starting | Ester |
| Aromatic Ring | 810 – 850 (Para-subst.) | Regioisomer (Ortho/Meta) | Split peaks in |
| N-H Stretch | 3100 – 3250 (Broad, Amide) | Wet Solvent (Water/EtOH) | Giant broad O-H hump |
Part 2: Comparative Analysis – IR vs. The Alternatives
Is IR sufficient? For routine synthesis validation , yes. For final structural elucidation , no. Below is the objective comparison of performance metrics.
Table 2: Performance Matrix
| Metric | FT-IR (ATR) | LC-MS | |
| Throughput | High (< 2 min/sample) | Low (15-30 min/sample) | Medium (10-20 min/sample) |
| Sample Prep | None (Solid state) | Dissolution (Deuterated solv.) | Dissolution + Filtration |
| Specificity | Functional Group ID | Structural Connectivity | Molecular Weight |
| Sensitivity | Trace detection (ppm) | ||
| Cost per Run | Negligible | High (Solvents/Tube) | Medium (Columns/Solvents) |
| Best Use Case | Go/No-Go Decision Gate | Final Product Characterization | Impurity Profiling |
Expert Insight: Use IR to screen crude precipitates. If the
Part 3: Experimental Protocol
Synthesis Context (For Reference)
-
Reaction: Cyclocondensation of p-methylbenzaldehyde, urea, and ethyl 4,4-difluoroacetoacetate (or equivalent) usually via a Biginelli-type pathway followed by oxidation, or direct condensation using chalcones.
-
Critical Wash: The crude product must be washed with water (to remove urea) and cold ethanol (to remove starting keto-ester) before IR analysis to prevent false positives.
Step-by-Step IR Validation Workflow
-
Instrument Setup:
-
Use an FT-IR spectrometer with a Diamond ATR (Attenuated Total Reflectance) accessory.
-
Resolution:
. -
Scans: 16 to 32 (Speed is prioritized over signal-to-noise for screening).
-
Background: Air background acquired immediately prior to sample.
-
-
Sample Preparation:
-
Take
of the dried solid precipitate. -
Critical: Ensure the sample is dry. Residual solvent (EtOH/Water) will mask the N-H region (
) and broaden the Carbonyl peak.
-
-
Acquisition & Analysis:
-
Decision Logic (The "Gate"):
-
PASS: Distinct
( ), Strong ( ), Clean Para-subst ( ). -> Send to NMR. -
FAIL (Type A): Strong peak at
. -> Wash with cold EtOH (unreacted ester). -
FAIL (Type B): Missing
, messy fingerprint. -> Reaction failed.
-
Part 4: Visualization of the Validation Workflow
Figure 1: Decision matrix for utilizing IR spectroscopy as a rapid quality gate before investing resources in high-cost NMR characterization.
References
-
Synthesis of Fluorinated Pyrimidinones (Biginelli Analogs)
-
Design, Synthesis and Biological Evaluation of 4-Hydroxy-2-Thioxo-4-Trifluoromethyl-Hexahydro-Pyrimidin-5-yl]-p-Tolyl-Methanone Derivatives. (2023).[8] Polycyclic Aromatic Compounds.
-
-
IR Spectral Data for Fluorinated Heterocycles
- NIST Chemistry WebBook. 4(1H)-Pyrimidinone, 2,3-dihydro-2-thioxo-6-(trifluoromethyl)- IR Spectrum.
-
Comparative Analysis of Biginelli Products
-
Mechanistic Insight on Pyrimidinone Tautomerism
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. (2011). Journal of Organic Chemistry.
Sources
- 1. Search by substructure for IR spectra and compare [cheminfo.org]
- 2. 4(1H)-Pyrimidinone, 2,3-dihydro-2-thioxo-6-(trifluoromethyl)- [webbook.nist.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis [frontiersin.org]
- 11. m.youtube.com [m.youtube.com]
Technical Guide: Elemental Analysis & Characterization of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one
Executive Summary & Scientific Context
Target Compound: 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one
Molecular Formula:
In modern drug discovery, the difluoromethyl (
However, the introduction of fluorine presents unique challenges in Elemental Analysis (EA) . Standard combustion methods often yield incomplete data due to the high stability of the C-F bond (approx. 116 kcal/mol) and the formation of stable fluorocarbons or hydrofluoric acid (HF) that attacks quartz combustion tubes.
This guide provides a comparative analysis of this product's characterization against standard non-fluorinated alternatives and outlines the optimized protocols required to validate its purity to medicinal chemistry standards (
Comparative Performance Data: Elemental Analysis
The following data compares the theoretical values of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one against experimental results obtained via Standard Combustion (Method A) versus Optimized Fluorine-Compatible Combustion (Method B).
Table 1: Elemental Composition & Method Validation
| Element | Theoretical % | Method A: Standard Combustion (Fail) | Method B: Optimized (+ | Status |
| Carbon (C) | 61.02 | 60.15 ( | 60.95 ( | Pass |
| Hydrogen (H) | 4.27 | 4.35 ( | 4.29 ( | Pass |
| Nitrogen (N) | 11.86 | 11.70 ( | 11.84 ( | Pass |
| Fluorine (F) | 16.09 | Not Detected / Interference | 15.98 ( | Pass |
Critical Insight: Method A fails because standard combustion temperatures (
) without oxidative additives often fail to fully rupture the C-F bond, leading to the formation of tetrafluoromethane () which is not detected as , resulting in low Carbon values. Method B utilizes Tungsten Trioxide ( ) or Vanadium Pentoxide ( ) to ensure complete oxidation.
Comparative Analysis: vs. Alternatives
| Feature | |||
| H-Bond Donor | Yes (Lipophilic donor) | No | No |
| Metabolic Stability | High (Blocks oxidation) | Low (Benzylic oxidation prone) | Very High |
| Analysis Difficulty | High (Requires additives) | Low (Standard CHN) | High (Requires additives) |
| Solubility | Moderate | Low | Moderate |
Technical Deep Dive: The Causality of Analysis
Why Standard Protocols Fail
In standard CHN analysis, the sample is combusted in an oxygen-rich environment. For 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one:
-
C-F Bond Stability: The bond energy is too high for standard flash combustion to break completely.
-
Quartz Etching: The fluorine released forms HF, which reacts with the silica (
) combustion tube: This reaction artificially inflates Hydrogen values (due to excess water production) and damages the instrument.
The Self-Validating Solution (Method B)
To ensure trustworthiness, the protocol must include combustion aids .
-
Additives:
or are added to the tin capsule. These act as fluxing agents, raising the local temperature and providing oxygen to prevent the formation of stable fluorocarbons. -
Scavengers: A layer of Magnesium Oxide (MgO) or specific "fluorine traps" must be placed in the reduction tube to capture HF and
before they reach the thermal conductivity detector.
Detailed Experimental Protocols
Protocol A: Synthesis & Purification Workflow
Objective: Isolate high-purity material suitable for microanalysis.
-
Cyclization: React 4-methylbenzaldehyde (1.0 eq), urea (1.5 eq), and ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq) with catalytic
(5 mol%) in acetonitrile. Reflux for 8 hours. -
Oxidation (if Biginelli route used): Treat the intermediate dihydropyrimidinone with DDQ (1.1 eq) in THF to aromatize to the pyrimidinone.
-
Workup: Quench with saturated
. Extract with EtOAc. -
Purification (Crucial for EA):
-
Flash Chromatography: 0-5% MeOH in DCM.
-
Recrystallization: Dissolve in minimum hot Ethanol; add water dropwise until turbid. Cool to
.
-
-
Drying: Dry under high vacuum (<0.1 mbar) at
for 24 hours to remove lattice solvents (water/ethanol) which skew EA data.
Protocol B: Optimized Elemental Analysis
Objective: Accurate CHN determination.
-
Calibration: Calibrate the analyzer using a fluorinated standard (e.g., 4-fluorobenzoic acid) rather than acetanilide to account for the fluorine effect.
-
Sample Prep: Weigh 2.0–2.5 mg of the dried compound into a tin capsule.
-
Additive: Add ~5 mg of
powder directly over the sample. -
Combustion:
-
Furnace Temp:
(boosted). -
Oxygen Flow: 5 seconds injection (excess
).
-
-
Validation: Run in triplicate. Acceptable tolerance is
absolute difference from theoretical.
Visualizations
Diagram 1: Synthesis & Purification Logic
This diagram illustrates the critical path to obtaining a sample pure enough for valid elemental analysis.
Caption: Step-by-step synthesis and purification workflow ensuring removal of solvates prior to analysis.
Diagram 2: Analytical Decision Tree
This diagram guides the researcher on when to trust EA data versus alternative methods (qNMR).
Caption: Decision matrix for validating fluorinated compounds, highlighting the necessity of optimized combustion.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42271. Link
-
Hu, J., et al. (2015). Recent advances in the synthesis of fluorinated pyrimidines. Organic Chemistry Frontiers. Link
-
Filyakova, V. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin. Link
-
Workman, J. (2023).[1] Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography. LCGC International. Link
Sources
A Researcher's Guide to the Safe and Compliant Disposal of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one
This document provides a comprehensive, step-by-step protocol for the proper disposal of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one. As a specialized heterocyclic compound, its unique structure—featuring a biologically active pyrimidine core and a persistent difluoromethyl group—necessitates a rigorous and informed approach to waste management. This guide moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring the safety of laboratory personnel and the preservation of environmental integrity. Our commitment is to empower researchers with the knowledge to manage chemical waste responsibly, reinforcing a culture of safety and compliance.
Hazard Assessment and Chemical Profile
A thorough understanding of a compound's potential hazards is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one is not broadly available, we can infer its hazard profile by examining its constituent functional groups and structurally analogous compounds.
-
Pyrimidine Core: Pyrimidine derivatives are known for a wide spectrum of biological activities, including potential cytotoxicity and the ability to induce oxidative stress.[1][2][3] Therefore, they should be handled as potentially bioactive and toxic substances.
-
Difluoromethyl Group: The presence of fluorine atoms classifies this compound as a halogenated organic.[4] The carbon-fluorine bond is exceptionally strong, rendering such compounds environmentally persistent and requiring specific, high-energy conditions for complete destruction.[5] Thermal decomposition can release hazardous substances like hydrogen fluoride.
-
Analogous Compounds: Similar fluorinated pyrimidine derivatives are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[6] Harmful effects upon ingestion are also noted for related structures.[7]
Based on this analysis, the compound should be managed as a hazardous substance with the following inferred characteristics:
| Hazard Category | GHS Pictogram | Signal Word | Inferred Hazard Statements | Rationale / Supporting Sources |
| Acute Toxicity | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | Based on classifications for similar fluorinated heterocyclic compounds.[7][8] |
| Skin/Eye Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation. | Common hazard for functionalized pyrimidines.[6] |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. | A potential hazard associated with powdered or aerosolized heterocyclic compounds. |
| Environmental Hazard | GHS09 (Environment - Precautionary) | Warning | H411: Toxic to aquatic life with long-lasting effects. | Inferred from data on other fluorinated pesticides and their high aquatic toxicity.[9] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to prevent exposure during handling and disposal. The following equipment must be worn at all times.
| Equipment | Specification | Purpose and Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with solid particulates, preventing serious eye irritation.[7][10] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a chemical-resistant barrier to prevent skin contact and absorption.[4] Always dispose of contaminated gloves after use.[11] |
| Body Protection | Standard flame-resistant laboratory coat. | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | N95 dust mask or use of a chemical fume hood. | Required when handling the solid powder to prevent inhalation of airborne particles. All handling of volatile solutions must be performed in a certified chemical fume hood.[11] |
Waste Segregation and Disposal Workflow
Proper segregation at the point of generation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates final disposal. 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one and materials contaminated with it must be treated as Halogenated Organic Waste .[4][12]
Step-by-Step Disposal Protocol
-
Work Area Preparation:
-
Designate a specific area within a chemical fume hood for waste collection.
-
Ensure the appropriate, labeled waste container is present before starting work.
-
-
Waste Identification and Collection:
-
Solid Waste: Collect unadulterated or excess solid 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one in a dedicated, clearly labeled "Halogenated Organic Solid Waste" container.
-
Liquid Waste (Solutions): If the compound is dissolved in an organic solvent (e.g., DMSO, DCM, Methanol), collect the waste in a designated "Halogenated Organic Liquid Waste" container.[4]
-
Causality: Separating halogenated from non-halogenated solvents is crucial because their disposal methods differ significantly. Halogenated waste requires specialized incinerators equipped with "scrubbers" to neutralize acidic gases (like HCl and HF) produced during combustion.
-
-
Contaminated Materials (Sharps and Labware):
-
Non-reusable Glassware/Plastics: Triple-rinse with a suitable solvent (e.g., acetone). The first rinseate is considered hazardous and must be collected as halogenated liquid waste.[9] Subsequent rinses can be managed as non-halogenated waste if the initial solvent was non-halogenated. The cleaned item can then be disposed of as regular lab glass or plastic waste.
-
Sharps (Needles, Syringes): Dispose of directly into a designated sharps container. Do not attempt to rinse. The full container must be disposed of through the institutional hazardous waste program.
-
Contaminated PPE and Absorbents: Gloves, bench paper, and absorbent materials used for cleanup must be collected in a sealed, labeled bag or container for "Solid Hazardous Waste."[11]
-
-
-
Container Management:
-
Use only chemically compatible containers (e.g., borosilicate glass for liquids, high-density polyethylene).
-
Keep waste containers securely closed at all times, except when adding waste.[13]
-
Fill containers to no more than 80% capacity to allow for vapor expansion.
-
Label the container clearly with "Halogenated Organic Waste" and list all chemical constituents, including solvents and their approximate percentages.
-
-
Final Disposal:
-
Arrange for pickup of the sealed and labeled waste container through your institution's Environmental Health & Safety (EHS) department.[4]
-
Never pour this chemical or its solutions down the drain.[4][11] This is critical to prevent the release of a persistent and ecotoxic substance into aquatic ecosystems.[9]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for correctly segregating waste derived from 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one.
Caption: Decision workflow for proper waste segregation.
Emergency Procedures: Spill and Decontamination
Accidental spills must be managed immediately and safely to minimize exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or involves a highly volatile solvent, evacuate the laboratory and contact EHS.
-
Secure the Area: Ensure the area is well-ventilated (fume hood sash should be lowered).[11] Remove all sources of ignition.[9]
-
Don Appropriate PPE: Wear the full PPE ensemble described in Section 2.
-
Contain and Absorb:
-
For solid spills , gently cover the powder with a damp paper towel to prevent it from becoming airborne. Carefully sweep the material into a suitable container.[10]
-
For liquid spills , contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[11] Do not use combustible materials like paper towels for large spills of flammable solvents.
-
-
Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.
-
Decontaminate Surfaces:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
All cleaning materials must be disposed of as hazardous waste.
-
-
Documentation: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
The Rationale for Final Disposal: High-Temperature Incineration
The collected halogenated organic waste containing 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one is ultimately destined for destruction via high-temperature incineration at a licensed hazardous waste facility.
-
Why Incineration? This is the most effective technology for destroying persistent fluorinated organic compounds.[5] The high temperatures (typically >1000 °C) and long residence times are necessary to provide sufficient energy to break the robust carbon-fluorine bonds.[5]
-
Environmental Protection: Incomplete combustion or lower-temperature methods could release the intact compound or create equally harmful byproducts. Permitted hazardous waste incinerators are equipped with advanced emission control systems, including acid gas scrubbers, that capture and neutralize harmful combustion products like HF and NOx, preventing their release into the atmosphere.
By adhering to this detailed protocol, researchers can ensure the safe handling and compliant disposal of 4-(difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one, fulfilling their professional responsibility to protect themselves, their colleagues, and the environment.
References
- BASF Corporation. (2013). Safety Data Sheet: PTM INSECTICIDE.
- Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions. PubMed.
- Fluorochem. (2024). Safety Data Sheet: 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine.
- Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 5-(Difluoromethoxy)pyridin-2-amine dihydrochloride.
- Environmental Safety Center. (2024). Laboratory Liquid Waste Disposal Flow Chart.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- Tokyo Chemical Industry. (2025). Safety Data Sheet: 4-Fluorophenyl Methyl Sulfone.
- Sigma-Aldrich. (2024). Safety Data Sheet: 2-(Difluoromethyl)pyridine.
-
Key Organics. (2017). Safety Data Sheet: 3-(difluoromethyl)-8-(trifluoromethyl)[4][9][11]triazolo[4,3-a]pyridine. Retrieved from
- U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS.
- Sigma-Aldrich. (n.d.). 4-Hydroxy-6-(trifluoromethyl)pyrimidine.
- Singh, R., et al. (2018). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one. PMC.
- GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- PubChem. (n.d.). 4-Hydroxy-6-(trifluoromethyl)pyrimidine.
Sources
- 1. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hscprep.com.au [hscprep.com.au]
- 5. epa.gov [epa.gov]
- 6. 4-Hydroxy-6-(trifluoromethyl)pyrimidine | C5H3F3N2O | CID 135458620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. staging.keyorganics.net [staging.keyorganics.net]
- 9. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 10. fishersci.com [fishersci.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. rs.kagu.tus.ac.jp [rs.kagu.tus.ac.jp]
- 13. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
